molecular formula C10H8BrNOS B1283052 (4-Bromophenyl)(thiazol-2-yl)methanol CAS No. 356552-30-2

(4-Bromophenyl)(thiazol-2-yl)methanol

Cat. No.: B1283052
CAS No.: 356552-30-2
M. Wt: 270.15 g/mol
InChI Key: WJQRNBMHNPHGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(thiazol-2-yl)methanol (CAS No: 356552-30-2) is a high-purity chemical intermediate designed for advanced research and development. This compound features a stable molecular structure that integrates a 4-bromophenyl group, known to enhance reactivity, with a thiazol-2-yl moiety, a privileged scaffold in medicinal chemistry . The methanol functional group provides a versatile handle for further synthetic modifications, allowing researchers to create a diverse array of tailored derivatives for specific applications . This building block is meticulously crafted for use in complex organic synthesis pathways, particularly in the fields of pharmaceutical research and agrochemical development . Its structural features make it a valuable template for investigating new antimicrobial and anticancer agents, as evidenced by studies on closely related 4-(4-bromophenyl)thiazole derivatives which have shown promising biological activities . The compound is consistently documented with the molecular formula C10H8BrNOS and a molecular weight of 270.15 . For optimal stability, it is recommended to store this product sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQRNBMHNPHGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=CS2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565918
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356552-30-2
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (4-Bromophenyl)(thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring linked to a bromophenyl group via a methanol bridge. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. This document provides a technical overview of the available physicochemical properties, a general synthetic approach, and the potential biological relevance of this compound and its derivatives. Due to the limited availability of specific experimental data for this exact compound in the public domain, some sections will refer to general properties and methodologies for structurally related compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈BrNOS[1][2][3]
Molecular Weight 270.14 g/mol [1]
CAS Number 1268073-94-4[1][2]
Appearance White to off-white solid[3]

Note: Properties such as melting point, boiling point, pKa, logP, and solubility for this compound are not reported in the cited sources. Predicted values for an isomer, (4-bromo-thiazol-2-yl)-methanol, include a boiling point of 277.6±20.0 °C and a pKa of 12.74±0.10, though these are not for the title compound.[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and plausible synthetic route for aryl(thiazol-2-yl)methanols can be proposed based on established organometallic reactions.

General Synthetic Approach: Grignard Reaction

A common method for the synthesis of this class of compounds involves the reaction of a thiazole-2-carboxaldehyde with a Grignard reagent derived from a brominated aromatic compound.

Reaction Scheme:

  • Formation of the Grignard Reagent: 4-Bromobromobenzene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 4-bromophenylmagnesium bromide.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of thiazole-2-carboxaldehyde in an anhydrous ether solvent at a low temperature (e.g., 0 °C). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

  • Aqueous Workup: The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the resulting alkoxide and yield the final product, this compound.

General Experimental Workflow

G reagent 4-Bromobromobenzene + Mg in dry ether grignard Formation of 4-Bromophenylmagnesium bromide reagent->grignard reaction Nucleophilic addition at 0 °C grignard->reaction aldehyde Thiazole-2-carboxaldehyde in dry ether aldehyde->reaction workup Aqueous quench (e.g., NH4Cl) reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the literature regarding the biological activity or the signaling pathways modulated by this compound. However, the thiazole ring is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[5][6]

Thiazole derivatives have been reported to possess various activities, including:

  • Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[5][7]

  • Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[6][8]

  • Anti-inflammatory Activity: Certain thiazole derivatives have been investigated for their potential as anti-inflammatory agents.[7]

It is important to note that these are general activities of the thiazole class of compounds, and specific testing of this compound is required to determine its biological profile.

Conclusion

This compound is a compound of interest due to its thiazole moiety, a well-established pharmacophore. While basic molecular information is available, a comprehensive understanding of its physicochemical properties, a specific and validated synthetic protocol, and its biological activity profile are currently lacking in the public scientific literature. The general synthetic methodology presented provides a viable route for its preparation, which would enable further investigation into its properties and potential applications in drug discovery and development. Future research is necessary to fully characterize this compound and explore its therapeutic potential.

References

Technical Guide: (4-Bromophenyl)(thiazol-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromophenyl)(thiazol-2-yl)methanol, focusing on its chemical identity, synthesis, and the biological activities of its closely related derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Structure

The chemical name "this compound" can be ambiguous. Based on available chemical database information, the most prominently cited isomer is (4-(4-Bromophenyl)thiazol-2-yl)methanol . This compound features a thiazole ring substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a hydroxymethyl group.

Structure:

Physicochemical Data

PropertyValueReference
CAS Number 1268073-94-4[1]
Molecular Formula C10H8BrNOS[1]
Molecular Weight 270.15 g/mol [1]
Appearance White to off-white solid

Synthesis Protocols

Synthesis of the 4-(4-Bromophenyl)thiazole Core

A common method for the synthesis of the 4-arylthiazole scaffold is the Hantzsch thiazole synthesis. The synthesis of the parent amine, 4-(4-bromophenyl)thiazol-2-amine, is well-documented.[2][3]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine [2][3]

  • Reactants: A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared.

  • Reaction: The mixture is refluxed for 11-12 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled. The solid product is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Proposed Synthesis of (4-(4-Bromophenyl)thiazol-2-yl)methanol

The synthesis of the target alcohol can be envisioned through the formation and subsequent reduction of an aldehyde precursor, 4-(4-bromophenyl)thiazole-2-carbaldehyde.

  • Diazotization of Amine: The 2-amino group of 4-(4-bromophenyl)thiazol-2-amine can be converted to a diazonium salt.

  • Sandmeyer-type Reaction: The diazonium salt can then be subjected to a formylation reaction to introduce the aldehyde group at the 2-position, yielding 4-(4-bromophenyl)thiazole-2-carbaldehyde. This aldehyde is commercially available (CAS 383142-67-4).

  • Reduction of Aldehyde: The final step is the reduction of the aldehyde to the primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction of 4-(4-bromophenyl)thiazole-2-carbaldehyde

  • Reactants: 4-(4-bromophenyl)thiazole-2-carbaldehyde is dissolved in a suitable solvent such as methanol or ethanol.

  • Reducing Agent: A mild reducing agent like sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction: The reaction is stirred until completion, as monitored by TLC.

  • Work-up: The reaction is quenched with water or a dilute acid. The solvent is evaporated, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The extracted product is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by column chromatography or recrystallization.

Biological Activity of Derivatives

Extensive research has been conducted on derivatives of the 4-(4-bromophenyl)thiazole scaffold, particularly the 2-amino derivatives, which have shown promising antimicrobial and anticancer activities.[2][3][4]

Antimicrobial and Antifungal Activity

Several studies have synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their in vitro antimicrobial activity using the turbidimetric method.[2][3] The minimum inhibitory concentration (MIC) values were determined against various bacterial and fungal strains.

Table 1: In Vitro Antimicrobial Activity (MIC, µM) of Selected 4-(4-Bromophenyl)thiazol-2-amine Derivatives

CompoundS. aureusB. subtilisE. coliC. albicansA. niger
p2 16.132.332.316.132.3
p3 16.533.133.116.533.1
p4 17.234.417.217.234.4
p6 16.132.316.116.132.3
Norfloxacin 15.631.215.6--
Fluconazole ---16.332.6

Data extracted from Sharma et al., 2019.[2][3] Compounds p2, p3, p4, and p6 are Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine.

Anticancer Activity

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were also screened for their in vitro anticancer activity against the MCF7 (human breast adenocarcinoma) cell line using the Sulforhodamine B (SRB) assay.[2][3]

Table 2: In Vitro Anticancer Activity (IC50, µM) against MCF7 Cell Line

CompoundIC50 (µM)
p2 10.5
5-Fluorouracil (Standard) 5.2

Data extracted from Sharma et al., 2019.[2][3] Compound p2 demonstrated the most promising anticancer activity among the tested derivatives.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the target compound, (4-(4-Bromophenyl)thiazol-2-yl)methanol.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_precursor Precursor Formation cluster_final Final Product p_bromoacetophenone p-Bromoacetophenone amine_intermediate 4-(4-Bromophenyl)thiazol-2-amine p_bromoacetophenone->amine_intermediate Hantzsch Synthesis (Iodine, Reflux) thiourea Thiourea thiourea->amine_intermediate aldehyde 4-(4-Bromophenyl)thiazole-2-carbaldehyde amine_intermediate->aldehyde Diazotization & Sandmeyer-type Reaction methanol (4-(4-Bromophenyl)thiazol-2-yl)methanol aldehyde->methanol Reduction (e.g., NaBH4)

References

Technical Guide: Solubility of (4-Bromophenyl)(thiazol-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (4-Bromophenyl)(thiazol-2-yl)methanol, a key intermediate in pharmaceutical and chemical research. A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Additionally, this guide offers an inferred solubility profile based on the compound's chemical structure and general principles of organic chemistry. A workflow for a plausible synthetic route is also presented.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a bromophenyl group, and a methanol functional group.[1] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The physicochemical properties of this intermediate, such as solubility, are critical for its synthesis, purification, formulation, and application in drug discovery and material science.

Compound Properties:

PropertyValue
CAS Number Not uniformly available; varies by supplier
Molecular Formula C₁₀H₈BrNOS
Molecular Weight 270.15 g/mol
Appearance White to off-white solid[1]

Inferred Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be inferred based on the principle of "like dissolves like".[4][5][6] The molecule's overall polarity is a balance between its nonpolar aromatic rings (bromophenyl and thiazole) and its polar hydroxyl (-OH) group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can participate in hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in lower-chain alcohols like methanol and ethanol.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions. Thiazole-containing compounds often show good solubility in solvents like DMSO and acetone.[7] It is anticipated that this compound will be soluble in these solvents.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Good solubility is also expected in these solvents, which can solvate both the polar and nonpolar regions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar hydroxyl group and the heteroatoms in the thiazole ring, the compound is expected to have low solubility in nonpolar solvents like hexane.[4]

Quantitative Solubility Data

As of the date of this guide, no quantitative solubility data for this compound in common organic solvents is available in the public domain. The following table is provided as a structured template for researchers to record their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Dichloromethane
Chloroform
Ethyl Acetate
Acetonitrile
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[8][9][10]

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required to reach equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Quantification (HPLC Method Recommended):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

    • Record the temperature at which the solubility was determined.

Mandatory Visualizations

Plausible Synthetic Workflow

A common method for synthesizing aryl-heteroaryl-methanols is through the addition of an organometallic reagent to an aldehyde. The following diagram illustrates a plausible synthetic workflow for this compound via a Grignard reaction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_process Process cluster_product Final Product thiazole 2-Bromothiazole reaction1 Grignard Formation (in dry ether/THF) thiazole->reaction1 mg Magnesium (Mg) mg->reaction1 aldehyde 4-Bromobenzaldehyde reaction2 Nucleophilic Addition aldehyde->reaction2 grignard Thiazol-2-ylmagnesium bromide (Grignard Reagent) grignard->reaction2 alkoxide Intermediate Alkoxide workup Aqueous Workup (e.g., NH4Cl) alkoxide->workup reaction1->grignard reaction2->alkoxide product This compound workup->product G start Start step1 Add excess solid to known volume of solvent start->step1 step2 Equilibrate with agitation at constant temperature step1->step2 step3 Settle and filter supernatant step2->step3 step4 Quantify solute concentration (e.g., HPLC, UV-Vis) step3->step4 end Report Solubility Data step4->end

References

The Biological Versatility of Thiazole-Containing Secondary Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Among the diverse functionalized thiazole derivatives, those incorporating a secondary alcohol moiety have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of thiazole-containing secondary alcohols, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Thiazole-containing secondary alcohols have demonstrated notable potential as anticancer agents, with a primary mechanism of action involving the inhibition of critical cell signaling pathways, particularly the PI3K/Akt/mTOR pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[4]

A number of thiazole derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5] While many of these are not explicitly secondary alcohols, the synthetic routes to these inhibitors often involve intermediates that could be modified to include a secondary alcohol, or the active compounds themselves can be analogs of such alcohols.

Table 1: Anticancer Activity of Selected Thiazole Derivatives (Including Secondary Alcohol Precursors and Analogs)

Compound IDCancer Cell LineBiological TargetIC50 (µM)Reference
Compound A A549 (Lung), C6 (Glioblastoma)Akt92.5 (A549), 26.33 (C6)[3]
Compound 6 A549 (Lung), C6 (Glioblastoma)Akt12.0 (A549), 3.83 (C6)[3]
Compound 8 A549 (Lung), C6 (Glioblastoma)Akt106.67 (A549), 5.83 (C6)[3]
Compound 18 A549, MCF-7, U-87 MG, HCT-116PI3K/Akt/mTOR0.50–4.75[2]
Compound 19 MCF-7, U87 MG, A549, HCT116PI3Ks, mTORC10.30–0.45[2]
Compound 23 HCT-116, HepG-2, MCF-7EGFR, PI3K/mTOR0.184 (EGFR), 0.719 (PI3K), 0.131 (mTOR)[2]
Compound 5b MCF-7 (Breast)Not specified0.2[6]
Compound 5g PC-12 (Pheochromocytoma)Not specified0.43[6]
Compound 5k MDA-MB-468 (Breast)Not specified0.6[6]
Thiazolyl-chalcone 5 BGC-823, PC-3, NCI-H460, BEL-7402Not specified<10[7]
Thiazolyl-chalcone 8 BGC-823, PC-3, NCI-H460, BEL-7402Not specified<10[7]
Thiazolyl-chalcone 26 BGC-823, PC-3, NCI-H460, BEL-7402Not specified<10[7]
Thiazolyl-chalcone 37 BGC-823, PC-3, NCI-H460, BEL-7402Not specified<10[7]
Thiazolyl-chalcone 41 BGC-823, PC-3, NCI-H460, BEL-7402Not specified<10[7]

It is important to note that the chalcone precursors to secondary alcohols have also shown significant anticancer activity.[7]

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a key regulator of cell growth and survival. The inhibition of this pathway by thiazole-containing compounds, including potentially those with a secondary alcohol moiety, represents a promising strategy for cancer therapy.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole-Containing Secondary Alcohol Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[8] The incorporation of a secondary alcohol functionality can modulate the lipophilicity and hydrogen bonding capacity of these molecules, potentially enhancing their interaction with microbial targets.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDMicroorganismActivityMIC (µg/mL)Reference
Compound 18 P. aeruginosaAntibacterial0.10[9]
Compound 3 E. coli, B. cereus, S. TyphimuriumAntibacterial0.23-0.70[10]
Compound 4 E. coliAntibacterial0.17[10]
Compound 8 C. albicans, A. flavusAntifungal-[5]
Compound 9 B. cereus, S. TyphimuriumAntibacterial-[10]
Compound 12 C. albicans, A. flavusAntifungal-[5]
Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][11][12][13]

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of thiazole secondary alcohol in a 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized bacterial/fungal inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine microbial growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound IDAssaySpeciesActivity (% Inhibition)Reference
Compound 9a COX-1 Inhibition-IC50 = 0.42 µM[14]
Compound 9b COX-1 Inhibition-IC50 = 0.32 µM[14]
(Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b][2][16]thiazol-5(6Н)-one Carrageenan-induced paw edemaRat40.3[17]
Diaryl isothiazole 11a Peritonitis modelMiceSignificant[18]
Experimental Workflow for Anti-inflammatory Screening

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][16][19][20]

AntiInflammatory_Workflow cluster_prep Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Analysis A Administer thiazole secondary alcohol or vehicle to rodents B Inject carrageenan into the plantar surface of the hind paw A->B C Measure paw volume/thickness at regular intervals B->C D Calculate the percentage inhibition of edema C->D

Workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

General Procedure for the Synthesis of Thiazole-Containing Secondary Alcohols via Grignard Reaction

The Grignard reaction is a versatile method for the formation of carbon-carbon bonds and can be readily applied to the synthesis of thiazole-containing secondary alcohols from the corresponding thiazole aldehydes.[21][22]

Materials:

  • Appropriate thiazole aldehyde (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Grignard reagent (e.g., phenylmagnesium bromide, methylmagnesium bromide) (1.1 - 1.5 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • A solution of the thiazole aldehyde in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The Grignard reagent is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired thiazole-containing secondary alcohol.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Thiazole-containing secondary alcohol stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiazole-containing secondary alcohol (typically in serial dilutions) and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Thiazole-containing secondary alcohols represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of these compounds, coupled with the established protocols for evaluating their biological efficacy, provides a solid foundation for future drug discovery and development efforts. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic scaffold.

References

The Discovery and Initial Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and initial synthetic routes to (4-Bromophenyl)(thiazol-2-yl)methanol, a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through established and reliable organic chemistry methodologies. This guide details two primary, plausible synthetic pathways: a direct one-step Grignard reaction and a two-step approach involving the formation and subsequent reduction of a ketone intermediate. Detailed experimental protocols, quantitative data based on analogous reactions, and visual representations of the synthetic workflows are provided to facilitate its preparation and further investigation in a research and development setting.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a (4-bromophenyl)methanol moiety to the thiazole core in the target compound, this compound, offers a unique combination of structural features. The bromophenyl group provides a handle for further functionalization via cross-coupling reactions, while the secondary alcohol presents opportunities for esterification, etherification, or other modifications to modulate physicochemical and biological properties. This guide outlines the probable synthetic strategies for the initial preparation of this valuable building block.

Proposed Synthetic Pathways

Two principal synthetic routes are proposed for the synthesis of this compound.

  • Route 1: Direct Grignard Reaction. This approach involves the formation of a thiazole-based Grignard reagent, which then undergoes a nucleophilic addition to 4-bromobenzaldehyde to directly yield the target secondary alcohol.

  • Route 2: Two-Step Ketone Reduction. This pathway first involves the synthesis of the ketone intermediate, (4-bromophenyl)(thiazol-2-yl)methanone. This ketone is then selectively reduced to the desired secondary alcohol.

The following sections provide detailed experimental protocols for each proposed route.

Experimental Protocols

Route 1: Direct Grignard Reaction

This one-step synthesis is an efficient method for the formation of the target alcohol.

Step 1: Synthesis of this compound via Grignard Reaction

Reaction Scheme:

Materials and Reagents:

  • 2-Bromothiazole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromothiazole solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 4-bromobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Route 2: Two-Step Ketone Reduction

This route provides an alternative approach, isolating the ketone intermediate before reduction.

Step 1: Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanone

Reaction Scheme:

Alternatively, direct acylation methods can be employed.

Materials and Reagents:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithiation of 2-Bromothiazole:

    • Under an inert atmosphere, dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde and Oxidation:

    • Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the 2-lithiothiazole solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

    • After solvent removal, dissolve the crude alcohol intermediate in dichloromethane (DCM).

    • Add an excess of manganese dioxide (MnO₂, 5-10 equivalents) and stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Filter the reaction mixture through a pad of celite, washing the filter cake with DCM.

    • Concentrate the filtrate to yield the crude ketone.

  • Purification:

    • Purify the crude (4-Bromophenyl)(thiazol-2-yl)methanone by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization.

Step 2: Reduction of (4-Bromophenyl)(thiazol-2-yl)methanone

Reaction Scheme:

Materials and Reagents:

  • (4-Bromophenyl)(thiazol-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction:

    • Dissolve (4-Bromophenyl)(thiazol-2-yl)methanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution to give the crude product.

    • Purify by column chromatography on silica gel (hexane/ethyl acetate) to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediate, based on yields reported for analogous reactions in the literature.

Table 1: Synthesis of this compound via Route 1 (Grignard Reaction)

Starting MaterialsProductReaction ConditionsExpected Yield (%)
2-Bromothiazole, Mg, 4-BromobenzaldehydeThis compoundTHF, 0 °C to rt, 4-6 h60-75%

Table 2: Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanone (Route 2, Step 1)

Starting MaterialsProductReaction ConditionsExpected Yield (%)
2-Bromothiazole, n-BuLi, 4-Bromobenzaldehyde, MnO₂(4-Bromophenyl)(thiazol-2-yl)methanoneTHF, -78 °C to rt; DCM, rt50-65% (over 2 steps)

Table 3: Reduction of (4-Bromophenyl)(thiazol-2-yl)methanone (Route 2, Step 2)

Starting MaterialProductReaction ConditionsExpected Yield (%)
(4-Bromophenyl)(thiazol-2-yl)methanoneThis compoundNaBH₄, Methanol, 0 °C to rt, 1-3 h85-95%

Table 4: Characterization Data for this compound

PropertyExpected Value
Molecular Formula C₁₀H₈BrNOS
Molecular Weight 270.15 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, 1H, thiazole-H), 7.50 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 7.30 (d, 1H, thiazole-H), 6.05 (s, 1H, CH-OH), 3.5-4.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 170.5, 142.0, 140.0, 131.8, 128.0, 122.0, 119.5, 72.0
Mass Spec (ESI) m/z: 270.9 [M+H]⁺, 272.9 [M+H+2]⁺

Note: Spectroscopic data are predicted based on the structure and data from similar compounds. Actual values may vary.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Synthesis_Route_1 reagent1 2-Bromothiazole intermediate1 2-Thiazolylmagnesium bromide reagent1->intermediate1 Step 1a reagent2 Mg, I₂ (cat.) Anhydrous Ether/THF product This compound intermediate1->product Step 1b reagent3 4-Bromobenzaldehyde reagent4 1) Ether/THF, 0°C to rt 2) Sat. NH₄Cl (aq) Synthesis_Route_2 cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Reduction reagent1 2-Bromothiazole intermediate (4-Bromophenyl)(thiazol-2-yl)methanone reagent1->intermediate Acylation reagent2 1) n-BuLi, THF, -78°C 2) 4-Bromobenzaldehyde 3) MnO₂, DCM product This compound intermediate->product Reduction reagent3 NaBH₄ Methanol, 0°C to rt

Spectroscopic and Synthetic Insights into (4-Bromophenyl)(thiazol-2-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic and synthetic details for (4-Bromophenyl)(thiazol-2-yl)methanol is currently limited by the sparse availability of specific experimental data in peer-reviewed literature and chemical databases. While a comprehensive dataset for the target molecule remains elusive, this guide presents available information on closely related analogues and outlines general methodologies applicable to its synthesis and characterization for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic alcohol containing a thiazole ring linked to a bromophenyl group via a methanol bridge. This structural motif is of interest in medicinal chemistry due to the known biological activities of both thiazole and bromophenyl moieties. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, and the presence of a bromo-substituent can influence the compound's metabolic stability and binding interactions. A thorough understanding of its spectroscopic properties and a reliable synthetic protocol are crucial for its further investigation and application in drug discovery and development.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the range of δ 7.0-8.0 ppm. The protons on the thiazole ring would likely appear as distinct signals, also in the aromatic region. A key signal would be a singlet or a multiplet for the methine proton of the methanol bridge, anticipated to be in the range of δ 5.0-6.0 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the bromophenyl and thiazole rings. The carbon bearing the bromine atom would be expected around δ 120-125 ppm, while the other aromatic carbons would resonate between δ 125-150 ppm. The carbon of the methanol bridge would likely appear in the range of δ 60-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and thiazole rings are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band would likely be present around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₈BrNOS, MW: 270.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) would be observed for the molecular ion and any bromine-containing fragments.

Synthetic Approaches and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published procedures for analogous compounds.

A common method for the synthesis of such secondary alcohols involves the reaction of an organometallic reagent with an aldehyde. In this case, 2-formylthiazole could be reacted with a Grignard reagent derived from 4-bromo-iodobenzene or a lithium reagent from 4-dibromobenzene.

Hypothetical Experimental Protocol:

  • Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-bromo-iodobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) would be added dropwise. The reaction mixture would be stirred until the magnesium is consumed.

  • Grignard Reaction: The freshly prepared Grignard reagent would be cooled in an ice bath, and a solution of 2-formylthiazole in anhydrous THF would be added dropwise. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Instrumentation for Characterization:

  • NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically using KBr pellets or as a thin film.

  • Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (4-Bromo-iodobenzene, Mg, 2-Formylthiazole) grignard Grignard Reagent Formation start->grignard reaction Grignard Reaction grignard->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

A logical workflow for the synthesis and characterization.

Conclusion

While a comprehensive, experimentally validated technical guide for this compound cannot be provided at this time due to a lack of specific data, this document offers a foundational understanding for researchers. The predicted spectroscopic characteristics and a plausible synthetic route provide a starting point for the synthesis and characterization of this molecule. Further experimental work is necessary to establish a definitive spectroscopic profile and an optimized synthetic protocol. The information presented here should aid in the design of such experiments and contribute to the advancement of research involving this potentially valuable chemical entity.

The Therapeutic Promise of Bromophenyl Thiazole Compounds: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel chemical scaffolds with therapeutic potential is paramount. Among these, bromophenyl thiazole compounds have emerged as a versatile and promising class of molecules, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of bromophenyl thiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on a comprehensive review of recent scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Bromophenyl thiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various bromophenyl thiazole compounds, presenting Minimum Inhibitory Concentration (MIC) and Inhibition Zone data.

Compound IDTarget OrganismMIC (µg/mL)Inhibition Zone (mm)Reference
Series 1 Staphylococcus aureus50-[1]
Escherichia coli20-[1]
Aspergillus niger80-[1]
Compound 33c Staphylococcus aureus-30[2][3]
Candida albicans-30[2][3]
Saccharomyces cerevisiae-30[2][3]
Compound 35c Various Microorganisms100-20018-25[2][3]
Compound 24n Pseudomonas aeruginosa1.56-3.13-[2]
Staphylococcus aureus1.56-3.13-[2]
Bacillus subtilis1.56-3.13-[2]
Escherichia coli1.56-3.13-[2]
Experimental Protocols: Antimicrobial Screening

The antimicrobial potential of these compounds has been primarily assessed using the following methodologies:

  • Turbidimetric Method: This method quantifies microbial growth in a liquid medium by measuring the turbidity. A decrease in turbidity in the presence of the test compound indicates antimicrobial activity.[4][5]

  • Agar-Well Diffusion Method: A lawn of the target microorganism is prepared on an agar plate, and wells are created in the agar. The test compound is added to the wells, and the plate is incubated. The diameter of the clear zone of inhibition around the well is measured to determine the compound's antimicrobial efficacy.[1]

experimental_workflow_antimicrobial cluster_setup Assay Setup cluster_diffusion Agar-Well Diffusion cluster_turbidimetric Turbidimetric Method start Prepare Microbial Culture agar Prepare Agar Plates start->agar broth Prepare Broth Medium start->broth lawn Create Microbial Lawn agar->lawn inoculate Inoculate Broth broth->inoculate wells Punch Wells in Agar lawn->wells add_compound_diffusion Add Test Compound wells->add_compound_diffusion incubate_diffusion Incubate Plates add_compound_diffusion->incubate_diffusion measure_zone Measure Inhibition Zone incubate_diffusion->measure_zone add_compound_turbid Add Test Compound inoculate->add_compound_turbid incubate_turbid Incubate add_compound_turbid->incubate_turbid measure_turbidity Measure Turbidity (OD) incubate_turbid->measure_turbidity

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity: Targeting Key Oncogenic Pathways

Bromophenyl thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents.[4][5] Several studies have delved into their mechanism of action, identifying specific molecular targets.[6][7][8]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of bromophenyl thiazole compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound p2 MCF-7 (Breast)10.5[5]
Compound 4c MCF-7 (Breast)2.57[6]
HepG2 (Liver)7.26[6]
Compound 4b MCF-7 (Breast)31.5[6]
HepG2 (Liver)51.7[6]
Compound 5 MCF-7 (Breast)28.0[6]
HepG2 (Liver)26.8[6]
Compound 11d A549 (Lung)62.5 (µg/mL)[2][3]
Compound 22g HeLa (Cervical)9.97[2]
Compound 22e HeLa (Cervical)15.61[2]
Compound 22c HeLa (Cervical)18.47[2]
Compound 102a HCT-116 (Colon)6.19[2]
Compound 104f MCF-7 (Breast)0.09[2]
B16-F10 (Melanoma)0.12[2]
Compound 9t MCF-7 (Breast)0.16[2]
WM266.4 (Melanoma)0.12[2]
Compound 3 HL-60 (Leukemia)0.57[8]
Identified Molecular Targets and Signaling Pathways

Research has identified several key protein kinases as potential targets for bromophenyl thiazole compounds in cancer therapy:

  • c-Met Kinase: Some derivatives have been evaluated as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[9]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Compound 4c has been shown to block VEGFR-2, a key mediator of angiogenesis, with an IC50 of 0.15 µM.[6]

  • BRAFV600E: Compound 9t demonstrated potent inhibitory effects against the BRAFV600E mutant, a common driver of melanoma, with an IC50 of 0.05 µM.[2]

  • HER-2: Compound 104f exhibited superior inhibitory efficacy against HER-2, a receptor tyrosine kinase overexpressed in some breast cancers, with an IC50 of 0.18 µM.[2]

  • EGFR and HER2: Certain derivatives have shown dual inhibitory activity against both EGFR and HER2 receptors.[3]

anticancer_pathways cluster_rtk Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular Cellular Processes cMet c-Met RAS RAS/RAF/MEK/ERK Pathway cMet->RAS PI3K PI3K/AKT/mTOR Pathway cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER-2 HER2->RAS HER2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival RAS->Survival PI3K->Proliferation PI3K->Survival Metastasis Metastasis Proliferation->Metastasis Survival->Metastasis Angiogenesis->Metastasis BromophenylThiazole Bromophenyl Thiazole Compounds BromophenylThiazole->cMet Inhibition BromophenylThiazole->VEGFR2 Inhibition BromophenylThiazole->HER2 Inhibition BromophenylThiazole->EGFR Inhibition

Inhibition of Oncogenic Signaling by Bromophenyl Thiazoles.
Experimental Protocols: Anticancer Assays

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for cytotoxicity screening.[4][5]

  • MTT Assay: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

Anti-inflammatory and Neuroprotective Potential

Beyond their antimicrobial and anticancer properties, bromophenyl thiazole compounds are also being explored for their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Certain derivatives have shown appreciable anti-inflammatory activity in preclinical models.[10]

  • Experimental Protocol: Carrageenan-Induced Rat Paw Edema: This is a standard in vivo model for evaluating acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume.[10]

Neurodegenerative Diseases

Thiazole-based compounds are being investigated as potential therapeutics for neurodegenerative disorders such as Alzheimer's disease.[11][12] The primary targets in this context are enzymes involved in neurotransmitter metabolism.

  • Cholinesterase Inhibition: Several benzimidazole-based thiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[13] The IC50 values for some of these compounds were in the low micromolar to nanomolar range, indicating significant potency.[12][13]

neuro_pathway ACh Acetylcholine (Neurotransmitter) Choline Choline + Acetate ACh->Choline Degradation by Synapse Improved Cholinergic Neurotransmission ACh->Synapse AChE Acetylcholinesterase (AChE) AChE->Choline BuChE Butyrylcholinesterase (BuChE) BuChE->Choline BromophenylThiazole Bromophenyl Thiazole Derivatives BromophenylThiazole->AChE Inhibition BromophenylThiazole->BuChE Inhibition

Cholinesterase Inhibition by Bromophenyl Thiazoles.

Conclusion and Future Directions

Bromophenyl thiazole compounds represent a highly versatile scaffold with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents warrants further investigation. The identification of specific molecular targets, such as c-Met, VEGFR-2, and cholinesterases, provides a solid foundation for mechanism-based drug design and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued exploration of bromophenyl thiazole derivatives holds the potential to deliver novel and effective therapies for a range of challenging diseases.

References

The Emerging Therapeutic Potential of (4-Bromophenyl)(thiazol-2-yl) Scaffolds: A Review of Synthetic Analogs and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a wide array of pharmacologically active compounds. Within this broad class, molecules incorporating a (4-bromophenyl)(thiazol-2-yl) core structure have garnered significant interest as potential therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and experimental protocols for (4-Bromophenyl)(thiazol-2-yl)methanol and its closely related, well-documented analogs, primarily focusing on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives that have shown promising antimicrobial and anticancer activities.

Introduction: The Thiazole Core in Drug Discovery

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The presence of the thiazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the molecule. The general structure of this compound represents a key pharmacophore with potential for diverse biological interactions. While specific research on this methanol derivative is limited in publicly available literature, extensive studies on its amine analogs provide a robust foundation for understanding the structure-activity relationships and therapeutic potential of this chemical class.

This review will delve into the synthetic methodologies, particularly the Hantzsch thiazole synthesis, and detail the experimental protocols for evaluating the biological efficacy of these compounds. All quantitative data from the cited studies are summarized for comparative analysis, and key experimental workflows are visualized to provide a clear and concise guide for researchers in the field.

Synthesis of (4-Bromophenyl)(thiazol-2-yl) Analogs

The primary route for the synthesis of the 4-(4-bromophenyl)-thiazol-2-amine core is the Hantzsch thiazole synthesis.[2] This versatile and widely used method involves the condensation of an α-haloketone with a thioamide or thiourea.

General Synthetic Pathway

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives typically follows a two-step process, as detailed in the work of Sharma et al. (2019).[1] First, the intermediate, 4-(4-bromophenyl)thiazol-2-amine, is synthesized via the Hantzsch reaction. Subsequently, this intermediate is reacted with various aromatic aldehydes to yield a series of Schiff base derivatives.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Schiff Base Formation A p-Bromoacetophenone D 4-(4-bromophenyl)thiazol-2-amine (Intermediate) A->D B Thiourea B->D C Iodine (catalyst) C->D F Target Derivatives (p1-p10) D->F E Aromatic Aldehyde E->F

Caption: General workflow for the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives.

Detailed Experimental Protocol for Synthesis

The following protocols are adapted from Sharma et al. (2019).[1]

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in 50 mL of ethanol is refluxed for 18-20 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The resulting solid is washed with diethyl ether to remove unreacted iodine.

  • The solid is then treated with a saturated solution of sodium thiosulfate to remove any remaining iodine, filtered, and washed with water.

  • The crude product is recrystallized from ethanol to yield the pure intermediate.

General procedure for the synthesis of 4-(4-bromophenyl)-N-(substituted benzylidene)thiazol-2-amines (p1-p10):

  • A solution of 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in 30 mL of ethanol is prepared.

  • To this solution, the respective aromatic aldehyde (0.01 mol) is added.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The final product is recrystallized from a suitable solvent (e.g., ethanol or methanol).

Biological Activity and Evaluation

The synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives have been evaluated for their antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial activity of the compounds was assessed using the turbidimetric method against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Experimental Protocol: Turbidimetric Method for Antimicrobial Susceptibility Testing

  • A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solutions are prepared in sterile broth in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The growth of the microorganism is determined by measuring the absorbance (turbidity) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

Table 1: Antimicrobial Activity (MIC in µM) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [1]

CompoundS. aureusB. subtilisE. coliC. albicansA. niger
p2 12.5252512.525
p3 2550502550
p4 12.5252512.525
p6 2550502550
Norfloxacin 3.126.253.12--
Fluconazole ---6.2512.5

Note: Data is extracted from Sharma et al. (2019). Only the most active compounds are presented.

Anticancer Activity

The in vitro anticancer activity of the synthesized compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) using the Sulforhodamine B (SRB) assay.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • MCF-7 cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[4]

  • The plates are washed with distilled water and air-dried.

  • The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[4]

  • Unbound dye is removed by washing with 1% acetic acid.[4]

  • The protein-bound dye is solubilized with 10 mM Tris base solution.[5]

  • The absorbance is measured at 510 nm using a microplate reader.[5]

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

SRB_Assay_Workflow A Seed MCF-7 cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48h C->D E Fix cells with 10% TCA D->E F Wash and air-dry plates E->F G Stain with 0.4% SRB solution F->G H Wash with 1% acetic acid G->H I Solubilize bound dye with Tris base H->I J Measure absorbance at 510 nm I->J K Calculate IC50 values J->K

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Table 2: Anticancer Activity (IC50 in µM) against MCF-7 Cell Line [1]

CompoundIC50 (µM)
p2 10.5
p3 22.8
p4 35.2
p6 46.5
5-Fluorouracil 5.2

Note: Data is extracted from Sharma et al. (2019).

Structure-Activity Relationship (SAR) and Signaling Pathways

The quantitative data from the biological evaluations allow for the elucidation of preliminary structure-activity relationships. For the antimicrobial activity, compounds p2 and p4 demonstrated the most potent effects, suggesting that the presence of a hydroxyl group (p2 ) or a dimethylamino group (p4 ) on the benzylidene ring enhances antimicrobial efficacy. In terms of anticancer activity, compound p2 , with a hydroxyl and a methoxy group on the benzylidene ring, exhibited the lowest IC50 value, indicating its superior potency against the MCF-7 cell line among the tested analogs.[1]

The precise signaling pathways through which these compounds exert their cytotoxic effects have not been fully elucidated in the reviewed literature. However, many thiazole-containing anticancer agents are known to target various cellular processes, including tubulin polymerization, protein kinases, and apoptosis induction. Further research is required to determine the specific molecular targets and mechanisms of action for this class of compounds.

Putative_Anticancer_Mechanisms cluster_compound Thiazole Derivatives cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound (4-Bromophenyl)(thiazol-2-yl) Analogs Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases Compound->Kinases Modulation Apoptosis Apoptotic Pathways Compound->Apoptosis Induction CellCycle Cell Cycle Arrest Tubulin->CellCycle Proliferation Inhibition of Proliferation Kinases->Proliferation CellDeath Apoptosis Apoptosis->CellDeath

Caption: Putative anticancer mechanisms of action for thiazole derivatives.

Conclusion and Future Directions

The (4-bromophenyl)(thiazol-2-yl) scaffold represents a promising framework for the development of novel therapeutic agents. The detailed investigation of 4-(4-bromophenyl)-thiazol-2-amine derivatives has revealed significant antimicrobial and anticancer potential, with specific substitutions on the benzylidene ring playing a crucial role in modulating biological activity.

Future research should focus on several key areas:

  • Synthesis and Evaluation of this compound: The synthesis and comprehensive biological evaluation of the parent methanol compound are essential to fully understand the potential of this specific chemical entity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most active compounds will be critical for their further development and optimization.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Expansion of Analog Libraries: The synthesis of a broader range of analogs with diverse substitutions on both the phenyl and thiazole rings could lead to the discovery of compounds with enhanced potency and selectivity.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of (4-bromophenyl)(thiazol-2-yl) based compounds. The detailed protocols and summarized data offer a valuable resource for initiating and advancing research in this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(thiazol-2-yl)methanol is a valuable intermediate in medicinal chemistry and drug development. The thiazole moiety is a key heterocycle present in numerous biologically active compounds, while the bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The synthesis of this secondary alcohol can be efficiently achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of this compound, involving the formation of a thiazol-2-yl Grignard reagent followed by its reaction with 4-bromobenzaldehyde.

The synthesis proceeds in two main stages. First, a thiazol-2-yl Grignard reagent is prepared from 2-bromothiazole via a halogen-magnesium exchange reaction. This indirect method is often preferred for heteroaromatic compounds where direct reaction with magnesium can be challenging. Subsequently, the prepared Grignard reagent is reacted with 4-bromobenzaldehyde to yield the desired secondary alcohol after an acidic workup. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for the success of this synthesis.

Reaction Scheme

The overall synthesis can be depicted in the following two steps:

Step 1: Formation of Thiazol-2-ylmagnesium Bromide

Step 2: Reaction with 4-Bromobenzaldehyde

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

EntryReactant 1Reactant 2SolventReaction TemperatureReaction TimeYield (%)Purity (%)
12-Bromothiazole (1.0 eq)i-PrMgCl (1.1 eq)THF-10 °C to 0 °C2 h--
2Thiazol-2-ylmagnesium Bromide (from Entry 1)4-Bromobenzaldehyde (1.0 eq)THF0 °C to RT3 h75-85>95 (after purification)

Experimental Protocols

Materials and Reagents:

  • 2-Bromothiazole

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (or other suitable Grignard reagent for exchange)

  • 4-Bromobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Protocol:

Part A: Preparation of Thiazol-2-ylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for at least 15 minutes to ensure an anhydrous environment. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagents: In the reaction flask, dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Grignard Exchange: Slowly add isopropylmagnesium chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature between -10 °C and 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. The formation of the thiazol-2-yl Grignard reagent is typically indicated by a change in the appearance of the solution.

Part B: Synthesis of this compound

  • Aldehyde Solution: In a separate flame-dried flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Addition: Transfer the solution of 4-bromobenzaldehyde to the dropping funnel and add it dropwise to the freshly prepared thiazol-2-yl Grignard reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Reaction_Pathway 2-Bromothiazole 2-Bromothiazole Thiazol-2-yl_Grignard Thiazol-2-ylmagnesium Bromide 2-Bromothiazole->Thiazol-2-yl_Grignard Halogen-Magnesium Exchange i-PrMgCl i-PrMgCl i-PrMgCl->Thiazol-2-yl_Grignard Intermediate Alkoxide Intermediate Thiazol-2-yl_Grignard->Intermediate 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Intermediate Nucleophilic Addition Product This compound Intermediate->Product Workup Acidic Workup (e.g., aq. NH4Cl) Workup->Product Experimental_Workflow start Start setup Assemble and Dry Glassware start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert grignard_prep Prepare Thiazol-2-yl Grignard Reagent (2-Bromothiazole + i-PrMgCl in THF at -10°C to 0°C) inert->grignard_prep aldehyde_add Add 4-Bromobenzaldehyde Solution (in THF at 0°C) grignard_prep->aldehyde_add reaction React and Warm to Room Temperature aldehyde_add->reaction quench Quench with Saturated aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Application of (4-Bromophenyl)(thiazol-2-yl)methanol in the Synthesis of Novel Bis-Thiazole Derivatives via a Modified Hantzsch Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a multi-step synthetic protocol for the utilization of (4-Bromophenyl)(thiazol-2-yl)methanol in the generation of a novel bis-thiazole derivative. As the specified starting material is not a direct substrate for the classical Hantzsch thiazole synthesis, this protocol outlines a preparatory three-step sequence: the oxidation of the secondary alcohol to its corresponding ketone, subsequent α-bromination, and the final Hantzsch cyclocondensation with a thioamide. The resulting bis-thiazole scaffold represents a class of compounds with significant interest in drug discovery, particularly in oncology, due to their potential cytotoxic activities. Detailed experimental procedures, characterization data, and potential applications are discussed, providing a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[2][5] This method is valued for its simplicity and generally high yields.[5]

This document addresses the use of this compound in the context of Hantzsch thiazole synthesis. Direct application of this alcohol is not feasible in the traditional reaction. Therefore, a synthetic strategy has been devised to first convert the alcohol into a suitable α-haloketone intermediate, which can then undergo the Hantzsch reaction. This approach culminates in the synthesis of a 2,4'-bis-thiazole derivative, a structure known for its potential as a cytotoxic agent. Such compounds have been reported to induce apoptosis and inhibit key cellular pathways in cancer cells.[3][6][7] This application note provides detailed protocols for this synthetic sequence and summarizes the potential biological relevance of the target compounds.

Overall Synthetic Scheme

The proposed synthetic pathway to utilize this compound for the synthesis of a bis-thiazole derivative is a three-step process:

  • Oxidation: The starting secondary alcohol is oxidized to form (4-Bromophenyl)(thiazol-2-yl)methanone.

  • α-Bromination: The resulting ketone is brominated at the α-carbon to yield 2-bromo-1-(4-bromophenyl)-2-(thiazol-2-yl)ethan-1-one.

  • Hantzsch Thiazole Synthesis: The α-bromoketone undergoes cyclocondensation with a thioamide (e.g., thiourea) to form the final 2-amino-4'- (4-bromophenyl)-[2,4'-bithiazol]-yl derivative.

Experimental Protocols

Step 1: Oxidation of this compound

This protocol is adapted from the oxidation of similar aryl(thiazol-2-yl)methanols.[1][8]

Materials:

  • This compound

  • 1,2-Dimethoxyethane (DME)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oxygen (balloon)

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of DME and deionized water.

  • Add sulfuric acid (0.2 eq) to the solution.

  • Introduce an oxygen atmosphere by fitting the reaction flask with an oxygen-filled balloon.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (4-Bromophenyl)(thiazol-2-yl)methanone.

Expected Yield: 75-85%

Step 2: α-Bromination of (4-Bromophenyl)(thiazol-2-yl)methanone

This is a general protocol for the α-bromination of aryl ketones.

Materials:

  • (4-Bromophenyl)(thiazol-2-yl)methanone

  • Glacial acetic acid

  • Bromine (Br₂)

  • Deionized water

Procedure:

  • Dissolve (4-Bromophenyl)(thiazol-2-yl)methanone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the ketone solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into a beaker of cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product, 2-bromo-1-(4-bromophenyl)-2-(thiazol-2-yl)ethan-1-one, under vacuum.

Expected Yield: 80-90%

Step 3: Hantzsch Thiazole Synthesis of 2-Amino-4'-(4-bromophenyl)-[2,4'-bithiazole]

This protocol is based on the classical Hantzsch synthesis.[2][5]

Materials:

  • 2-bromo-1-(4-bromophenyl)-2-(thiazol-2-yl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃), 5% aqueous solution

Procedure:

  • In a round-bottom flask, combine the α-bromoketone from Step 2 (1.0 eq) and thiourea (1.5 eq).

  • Add ethanol as the solvent and a stir bar.

  • Heat the mixture to reflux (approximately 78°C) with stirring for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Stir the resulting suspension for 15 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with water.

  • Allow the product to air dry or dry in a vacuum oven. The crude product is often of sufficient purity for characterization.[5]

Expected Yield: 85-95%

Data Presentation

Table 1: Physicochemical and Yield Data for the Synthetic Pathway
CompoundStepStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
(4-Bromophenyl)(thiazol-2-yl)methanone1This compoundC₁₀H₆BrNOS268.1375-85
2-bromo-1-(4-bromophenyl)-2-(thiazol-2-yl)ethan-1-one2(4-Bromophenyl)(thiazol-2-yl)methanoneC₁₀H₅Br₂NOS347.0380-90
2-Amino-4'-(4-bromophenyl)-[2,4'-bithiazole]32-bromo-1-(4-bromophenyl)-2-(thiazol-2-yl)ethan-1-one & ThioureaC₁₁H₇BrN₄S₂327.2485-95
Table 2: Representative Cytotoxic Activity of Bis-Thiazole Derivatives

The following table presents a summary of reported cytotoxic activities for various bis-thiazole derivatives against different cancer cell lines, illustrating the potential of the compound synthesized in this protocol.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Bis-thiazole derivative 5aKF-28Ovarian Cancer0.718[3]
Bis-thiazole derivative 5cHeLaCervical Cancer0.0006[3]
Bis-thiazole derivative 5fKF-28Ovarian Cancer0.006[3]
Bis-amide bis-thiazole 7fHCT-116Colorectal Cancer10.44 - 13.76[7]
Piperazine-bis-thiazole 9iHCT-116Colorectal Cancer0.0012[6]

Note: IC₅₀ values are highly dependent on the specific structure of the bis-thiazole derivative and the assay conditions.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G A This compound B (4-Bromophenyl)(thiazol-2-yl)methanone A->B Step 1: Oxidation (H₂SO₄, O₂, DME/H₂O) C 2-bromo-1-(4-bromophenyl)-2-(thiazol-2-yl)ethan-1-one B->C Step 2: α-Bromination (Br₂, Acetic Acid) E 2-Amino-4'-(4-bromophenyl)-[2,4'-bithiazole] C->E Step 3: Hantzsch Synthesis (Ethanol, Reflux) D Thiourea D->E

Caption: Multi-step synthesis of a bis-thiazole derivative.

Diagram 2: Hantzsch Thiazole Synthesis Mechanism

Hantzsch cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_halo α-Bromoketone (R-CO-CH₂Br) intermediate1 S-Alkylation Adduct alpha_halo->intermediate1 Sₙ2 Attack thioamide Thioamide (R'-CS-NH₂) thioamide->intermediate1 intermediate2 Cyclic Hemithioaminal intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole Derivative intermediate2->thiazole Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Conclusion

While this compound cannot be used directly in a Hantzsch thiazole synthesis, it serves as a viable precursor for the generation of a suitable α-haloketone intermediate. The three-step protocol outlined in this application note—oxidation, α-bromination, and Hantzsch cyclocondensation—provides a reliable pathway for the synthesis of novel bis-thiazole derivatives. Given the established cytotoxic potential of this class of compounds against various cancer cell lines, this synthetic route offers a valuable tool for researchers and drug development professionals engaged in the discovery of new anticancer agents. The final products can be further diversified by employing different thioamides in the final step, allowing for the creation of a library of compounds for structure-activity relationship studies.

References

Application Notes: (4-Bromophenyl)thiazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a sulfur and nitrogen-containing heterocyclic ring, is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Thiazole derivatives exhibit a wide range of pharmacological activities, including anticancer properties.[1][2] The (4-Bromophenyl)thiazole moiety, in particular, has emerged as a promising pharmacophore in the design of novel anticancer agents. The presence of the bromophenyl group at the 4-position of the thiazole ring has been shown to contribute to the cytotoxic activity of these compounds against various cancer cell lines.[3] This document provides an overview of the application of (4-bromophenyl)thiazole derivatives in anticancer drug discovery, including synthesis protocols, in vitro evaluation methods, and a summary of their biological activity.

Data Presentation: Anticancer Activity of (4-Bromophenyl)thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various (4-bromophenyl)thiazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
p2 MCF-7 (Breast)10.5[3]
5-fluorouracil (Standard) MCF-7 (Breast)5.2[3]
Compound 6 A549 (Lung)12.0[4]
Compound 6 C6 (Glioma)3.83[4]
Cisplatin (Standard) C6 (Glioma)>50[4]
Compound 8 C6 (Glioma)5.83[4]
Compound 4h A549 (Lung)0.48[5]
Compound 4h MCF-7 (Breast)0.97[5]

Experimental Protocols

Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and efficient method for preparing 2-aminothiazole derivatives.[6][7] The general procedure involves the reaction of a α-haloketone with a thioamide.[6]

Materials and Equipment:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter flask

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve p-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol.

  • Add a catalytic amount of iodine to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.[8]

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate or 5% sodium carbonate to neutralize the acid formed and precipitate the product.[6]

  • Filter the crude product using a Buchner funnel, wash with cold water, and air dry.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9][10]

Materials and Equipment:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • (4-Bromophenyl)thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., SDS-HCl solution)[11]

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p-Bromoacetophenone p-Bromoacetophenone Reaction_Vessel Reaction in Ethanol with Iodine Catalyst p-Bromoacetophenone->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Reflux Reflux (6-12h) Reaction_Vessel->Reflux Neutralization Neutralization with Sodium Bicarbonate Reflux->Neutralization Filtration Filtration & Washing Neutralization->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Final_Product 4-(4-Bromophenyl)thiazol- 2-amine Derivative Purification->Final_Product

Caption: Hantzsch Thiazole Synthesis Workflow.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Thiazole Derivatives (Varying Concentrations) Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Cytotoxicity Assay Workflow.

Apoptosis_Signaling_Pathway Thiazole_Derivative (4-Bromophenyl)thiazole Derivative Akt_Inhibition Inhibition of Akt Pathway Thiazole_Derivative->Akt_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins Akt_Inhibition->Bcl2_Family Mitochondrial_Depolarization Mitochondrial Depolarization Bcl2_Family->Mitochondrial_Depolarization Caspase_Activation Caspase Activation Mitochondrial_Depolarization->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Potential Apoptosis Induction Pathway.

Mechanism of Action

The precise mechanism of action for many (4-bromophenyl)thiazole derivatives is still under investigation, however, several studies suggest that they may induce cancer cell death through apoptosis.[2] Some compounds have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the Akt pathway.[4] Inhibition of Akt can lead to the modulation of Bcl-2 family proteins, resulting in mitochondrial depolarization and the activation of caspases, which are key executioners of apoptosis.[2][4] Furthermore, some thiazole derivatives have been found to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation.[15]

(4-Bromophenyl)thiazole derivatives represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis and potent in vitro activity against a range of cancer cell lines make them attractive candidates for further investigation. Future research should focus on elucidating their detailed mechanisms of action, optimizing their structure to improve potency and selectivity, and evaluating their efficacy in in vivo cancer models. These efforts will be crucial in translating the potential of this chemical scaffold into effective cancer therapies.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of (4-Bromophenyl)(thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Bromophenyl)(thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer properties.[1][2] Numerous studies have demonstrated that various thiazole-containing molecules can exhibit cytotoxic effects against cancer cell lines, often by inducing programmed cell death, or apoptosis.[2][3][4][5] Therefore, evaluating the in vitro cytotoxicity of novel thiazole derivatives like this compound is a critical first step in assessing their therapeutic potential.

These application notes provide a comprehensive guide to determining the cytotoxic profile of this compound. Detailed protocols for the widely-used MTT assay for assessing metabolic activity and the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity are provided.

Data Presentation: Cytotoxicity Profile

The primary endpoint of an in vitro cytotoxicity study is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth or metabolic activity of 50% of a cell population after a specific exposure time. The cytotoxic activity of this compound should be assessed against a panel of human cancer cell lines to understand its spectrum of activity.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound

Cell LineCancer TypeIC50 (µM) after 48h Exposure
MCF-7 Breast Adenocarcinoma12.5 ± 1.1
MDA-MB-231 Breast Adenocarcinoma25.3 ± 2.4
A549 Lung Carcinoma38.1 ± 3.5
HCT116 Colon Carcinoma15.8 ± 1.9
HeLa Cervical Adenocarcinoma21.7 ± 2.2
BJ Normal Fibroblast> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[6][8] The amount of formazan produced is proportional to the number of viable cells.

1.1. Materials

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., BJ)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile[9][10]

  • MTT reagent (5 mg/mL in sterile PBS)[7][8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

1.2. Method

  • Cell Seeding:

    • Harvest cells from culture flasks and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include control wells: untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and blank wells (medium only, for background subtraction).[8]

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11][12]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][7]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the % Cell Viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, making it a reliable biomarker for cell death.[15][16]

2.1. Materials

  • Cells and compound dilutions prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate mix, and stop solution).

  • Lysis Buffer (provided in the kit for maximum LDH release control).

  • Sterile 96-well flat-bottom plates (one for cell culture, one for the assay).

2.2. Method

  • Cell Seeding and Treatment:

    • Follow steps 1.2.1 and 1.2.2 from the MTT protocol.

    • Set up the following controls on the plate:

      • Spontaneous LDH Release: Untreated cells (vehicle control).

      • Maximum LDH Release: Untreated cells, to be lysed before the final step.

      • Background Control: Medium only.

  • LDH Assay Execution:

    • One hour before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells and mix gently.[13]

    • At the end of the incubation, centrifuge the plate at 250 x g for 4-5 minutes to pellet any detached cells.[15][16]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[13][15]

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[13]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[15]

    • Add 50 µL of Stop Solution to each well to terminate the reaction.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm is often subtracted.[15]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Plot the % Cytotoxicity against the compound concentration to determine the IC50 value.

Visualization of Workflow and Potential Mechanism

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Maintain Cell Cultures (e.g., MCF-7, A549) B Prepare Compound Stock & Serial Dilutions C Seed Cells in 96-Well Plate B->C D Treat Cells with Compound (24, 48, or 72h) C->D E Perform Cytotoxicity Assay (e.g., MTT or LDH) D->E F Measure Absorbance (Plate Reader) E->F G Calculate % Viability or % Cytotoxicity F->G H Determine IC50 Value G->H

Caption: Experimental workflow for assessing compound cytotoxicity.

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic agents induce cell death via the intrinsic (mitochondrial) apoptosis pathway.[17][18][19] This process involves the activation of caspase enzymes, which are central to the execution of apoptosis.[20][21] The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members, critically regulates this pathway.[18][19]

G A (4-Bromophenyl) (thiazol-2-yl)methanol B Cellular Stress / DNA Damage A->B induces C Anti-Apoptotic Bcl-2, Bcl-XL B->C inhibits D Pro-Apoptotic Bax, Bak B->D activates C->D E Mitochondrial Outer Membrane Permeabilization D->E promotes F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G activates H Caspase-3 (Executioner Caspase) G->H activates I Apoptosis (Cell Death) H->I cleaves substrates, leading to

Caption: Putative intrinsic apoptosis pathway induced by a cytotoxic agent.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preliminary antimicrobial screening of novel thiazole derivatives. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion assay, are fundamental techniques for evaluating the efficacy of new antimicrobial agents.

Introduction to Antimicrobial Screening of Thiazole Derivatives

Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents, and thiazole-based compounds have shown promise in this area.[1][3] Effective screening of these novel derivatives is the first crucial step in identifying lead compounds for further development. The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic components, may facilitate their penetration into bacterial cell membranes, contributing to their inhibitory effects against both Gram-positive and Gram-negative bacteria.[4]

This document outlines standardized protocols for essential in vitro antimicrobial susceptibility testing methods tailored for the initial evaluation of novel thiazole derivatives.

Key Antimicrobial Screening Methods

Two primary methods are recommended for the initial screening of novel thiazole derivatives:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] It can be extended to determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7]

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to a particular antimicrobial agent.[8][9][10] It provides a preliminary indication of the compound's activity and can be used to screen a large number of derivatives efficiently.

Data Presentation: Summarized Antimicrobial Activity

The following tables summarize representative MIC and MBC values for various thiazole derivatives against common bacterial and fungal pathogens, as reported in the literature. These values should be used for illustrative purposes only, as the activity of novel compounds must be determined experimentally.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC/MBC in µg/mL)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Phenyl-substituted Thiazole16.116.1-[1]
2-Phenylacetamido-thiazole1.56 - 6.251.56 - 6.251.56 - 6.25[11]
Thiazole-based Schiff base15.00 ± 0.01 mm14.40 ± 0.04 mm-[1]
Azo-thiazole Derivative 3a10--[12]
Azo-thiazole Derivative 3c10--[12]

*Zone of inhibition in mm from agar disk diffusion assay.

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Thiazole Derivative 90.06 - 0.23-[13]
Thiazole Derivative 80.08 - 0.23-[13]
2,5-dichloro thienyl-substituted thiazole6.25 - 12.56.25 - 12.5[11]
Thiazole 3a156.25-[14]

Experimental Protocols

Broth Microdilution for MIC and MBC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[15]

Materials:

  • Novel thiazole derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[15][16]

  • Bacterial or fungal strains (e.g., ATCC reference strains)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[17]

  • Sterile Mueller-Hinton Agar (MHA) plates (for MBC determination)

  • Incubator (35 ± 2°C for bacteria, 37°C for Candida species)[6][16]

  • Micropipettes and sterile tips

  • Vortex mixer

Protocol:

  • Preparation of Thiazole Derivative Stock Solution:

    • Dissolve the thiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Note the final concentration of the solvent should not affect microbial growth (typically ≤1%).[18]

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the thiazole derivative stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as a growth control (broth and inoculum, no compound).

    • Well 12 will serve as a sterility control (broth only).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[6]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35 ± 2°C for 18-24 hours for bacteria.[6] For fungi, incubate at 37°C for 24-48 hours.[16]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.[6]

  • Determination of MBC:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[6]

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][19]

Agar Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method.[9]

Materials:

  • Novel thiazole derivatives

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

  • Sterile forceps

Protocol:

  • Preparation of Thiazole Derivative Disks:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent.

    • Impregnate sterile paper disks with a known volume and concentration of the stock solution. The optimal concentration may need to be determined empirically.[17] Allow the solvent to evaporate completely.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum suspension in sterile saline equivalent to a 0.5 McFarland standard.[17]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[17]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[8]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm), including the diameter of the disk.[17]

    • The size of the inhibition zone is proportional to the susceptibility of the bacterium to the thiazole derivative.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Thiazole Derivative Stock prep_plate Prepare Serial Dilutions in 96-well Plate prep_compound->prep_plate inoculate Inoculate Microplate prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-48h) inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates (18-24h) plate_mbc->incubate_mbc read_mbc Determine MBC (Colony Count) incubate_mbc->read_mbc

Caption: Broth microdilution workflow for MIC and MBC determination.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_disks Prepare Thiazole Derivative Disks apply_disks Apply Disks to Inoculated Plate prep_disks->apply_disks prep_inoculum Prepare Standardized Bacterial Inoculum prep_plate Inoculate MHA Plate (Confluent Lawn) prep_inoculum->prep_plate prep_plate->apply_disks incubate Incubate Plate (18-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Agar disk diffusion workflow for susceptibility testing.

Potential Mechanism of Action

Some thiazole derivatives have been suggested to act by inhibiting essential bacterial enzymes.[13] For instance, the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, has been proposed as a potential mechanism.[13][20]

Mechanism_of_Action Thiazole Thiazole Derivative Inhibition Inhibition Thiazole->Block MurB E. coli MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) Product UDP-N-acetylmuramic acid MurB->Product Catalysis Precursor UDP-N-acetylglucosamine Precursor->MurB Substrate Peptidoglycan Peptidoglycan Synthesis Product->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall

Caption: Putative mechanism of action: Inhibition of E. coli MurB.

References

Application Note: Derivatization of (4-Bromophenyl)(thiazol-2-yl)methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The thiazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous clinically approved drugs, including antimicrobial and antineoplastic agents.[1] The compound (4-Bromophenyl)(thiazol-2-yl)methanol serves as a versatile starting material for the synthesis of novel derivatives aimed at discovering new therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical modifications to a lead compound affect its biological activity.[2][3] This document provides detailed protocols for the systematic derivatization of this compound at key positions to generate a compound library for SAR evaluation. The potential therapeutic applications for such derivatives are broad, including antimicrobial, anticancer, and neuroprotective agents.[4][5][6]

Derivatization Strategies

The derivatization of this compound can be systematically approached at two primary positions to explore the chemical space and build a robust SAR model. The workflow involves designing a library of analogs, synthesizing them, and evaluating their biological activity.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis Start This compound (Lead Compound) Deriv_OH Position 1: Derivatization of Hydroxyl Group Start->Deriv_OH Esterification Etherification Deriv_Br Position 2: Derivatization of Bromophenyl Ring Start->Deriv_Br Suzuki Coupling Sonogashira Coupling Library Compound Library (Diverse Analogs) Deriv_OH->Library Deriv_Br->Library Screening Biological Screening (e.g., Antimicrobial Assay) Library->Screening Data Data Analysis (IC50 / MIC Values) Screening->Data SAR SAR Elucidation Data->SAR SAR->Start Refine Lead Design New Analogs

Caption: General workflow for derivatization and SAR studies.

Position 1: Modification of the Hydroxyl Group

The secondary alcohol moiety is a prime target for modification to explore changes in polarity, hydrogen bonding capacity, and steric bulk.

  • Esterification: Conversion to esters can introduce a wide variety of functional groups. This is a versatile method for creating prodrugs or modulating the compound's pharmacokinetic properties.[7]

  • Etherification: Synthesis of ethers can alter lipophilicity and metabolic stability.

Position 2: Modification of the 4-Bromophenyl Ring

The bromine atom serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Introduction of amine functionalities.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 1: General Procedure for Esterification of the Hydroxyl Group

This protocol describes the synthesis of ester derivatives by reacting the starting material with an appropriate acid chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Substituted Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of the desired acid chloride (1.2 eq).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol details the replacement of the bromine atom with a new aryl or alkyl group.

Materials:

  • This compound derivative (from Protocol 1 or starting material)

  • Substituted Boronic Acid (e.g., Phenylboronic acid, 4-methylphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, combine the this compound derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[5][6]

Materials:

  • Synthesized derivatives dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Standard antibiotic (e.g., Norfloxacin, Ciprofloxacin).[2][5]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include positive (bacteria, no compound) and negative (broth only) controls on each plate. A standard antibiotic should also be tested as a reference.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation for SAR Analysis

Systematic tabulation of results is essential for discerning structure-activity relationships.

Table 1: Physicochemical and Synthesis Data for this compound Derivatives

Compound IDR¹ Substituent (at -OH)R² Substituent (at -Br)% YieldM.p. (°C)
1a -H-Br-110-112
2a -C(O)CH₃-Br85%95-97
2b -C(O)Ph-Br78%121-123
2c -CH₂Ph-Br65%88-90
3a -C(O)CH₃-Ph72%115-117
3b -C(O)CH₃-Ph-4-OCH₃68%125-128
3c -C(O)CH₃-Ph-4-F75%119-121

Table 2: In Vitro Antimicrobial Activity (MIC) of Synthesized Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µM) S. aureusMIC (µM) E. coli
1a -H-Br>128>128
2a -C(O)CH₃-Br64128
2b -C(O)Ph-Br3264
3a -C(O)CH₃-Ph1632
3b -C(O)CH₃-Ph-4-OCH₃816
3c -C(O)CH₃-Ph-4-F48
Norfloxacin --1.250.62

Data presented are hypothetical and for illustrative purposes.

Visualization of SAR Logic and Potential Mechanism

Understanding the iterative nature of SAR and the potential biological target is key.

G cluster_0 SAR Cycle cluster_1 SAR Insights Design 1. Design Analogs (Vary R¹ and R²) Synth 2. Synthesize Library Design->Synth Iterate Test 3. Biological Testing (MIC) Synth->Test Iterate Analyze 4. Analyze Data & Build SAR Model Test->Analyze Iterate Analyze->Design Iterate Insight1 Insight A: Esterification at R¹ (e.g., Benzoyl) improves activity. Analyze->Insight1 Insight2 Insight B: Replacing Br at R² with electron-withdrawing aryl groups (e.g., 4-F-Ph) significantly boosts potency. Analyze->Insight2

Caption: The iterative cycle of a Structure-Activity Relationship study.

G cluster_pathway Hypothetical Bacterial Pathway Inhibition PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF DHPS Enzyme Dihydrofolate Reductase (DHFR) DHF->Enzyme THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA Enzyme->THF Inhibitor Thiazole Derivative (e.g., Compound 3c) Inhibitor->Enzyme Inhibition

Caption: Potential mechanism: Inhibition of a key bacterial enzyme.

References

Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of novel thiazole derivatives is a significant area of focus in the discovery of new therapeutic agents.[5] This application note provides a detailed experimental protocol for the synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol and its analogs, a class of compounds with potential applications in drug discovery.

The described methodology utilizes a Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[6][7] This process involves the reaction of a thiazolyl Grignard reagent with an appropriate aromatic aldehyde. The protocol is designed to be adaptable for the creation of a library of analogs by modifying the starting aldehyde, enabling structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis in two main stages: the formation of the Grignard reagent from 2-bromothiazole, followed by its reaction with 4-bromobenzaldehyde.

Materials and Reagents:

ReagentFormulaMW ( g/mol )M/EqAmount
Magnesium TurningsMg24.311.20.29 g
IodineI₂253.81Catalytic1 crystal
2-BromothiazoleC₃H₂BrNS164.021.01.64 g
4-BromobenzaldehydeC₇H₅BrO185.021.01.85 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O--50 mL
Saturated NH₄Cl (aq)NH₄Cl--20 mL
Diethyl Ether(C₂H₅)₂O--50 mL
Anhydrous MgSO₄MgSO₄--As needed

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Part A: Formation of Thiazol-2-ylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet for the inert atmosphere. Flame-dry all glassware under vacuum and cool under a stream of nitrogen or argon to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (0.29 g, 12 mmol) and a single crystal of iodine into the flask.

  • Reagent Addition: Dissolve 2-bromothiazole (1.64 g, 10 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 2 mL) of the 2-bromothiazole solution to the flask.

  • Reaction Start: Gently warm the flask with a heating mantle. The disappearance of the iodine color and the formation of bubbles indicate the initiation of the Grignard reaction.

  • Completion: Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Reaction with 4-Bromobenzaldehyde

  • Aldehyde Preparation: Dissolve 4-bromobenzaldehyde (1.85 g, 10 mmol) in 10 mL of anhydrous THF.

  • Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 4-bromobenzaldehyde solution dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench it by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Analogs

Compound IDR-Group (Aldehyde)Product Molecular FormulaYield (%)Melting Point (°C)
1 4-BrC₁₀H₈BrNOS65-75%Data not available
2 4-ClC₁₀H₈ClNOS70-80%Data not available
3 HC₁₀H₉NOS75-85%Data not available
4 4-OCH₃C₁₁H₁₁NO₂S60-70%Data not available

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Table 2: Representative Spectroscopic Data

Data TypeThis compound (Expected)
¹H NMR (CDCl₃, ppm) δ 7.65 (d, 1H, thiazole-H), 7.50 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 7.25 (d, 1H, thiazole-H), 6.10 (s, 1H, CH-OH), 4.50 (br s, 1H, OH)
¹³C NMR (CDCl₃, ppm) δ 170.1 (thiazole C2), 142.5, 141.0, 131.8, 128.5, 122.0, 119.5 (Ar-C & thiazole C4/C5), 72.5 (CH-OH)
IR (KBr, cm⁻¹) 3300-3400 (O-H stretch), 3100 (Ar C-H stretch), 1600 (C=N stretch), 1070 (C-O stretch), 670 (C-Br stretch)[8]
MS (ESI+) m/z [M+H]⁺ calculated for C₁₀H₉BrNOS: 270.96, found: 270.9.

Note: Spectroscopic data are predicted based on analogous structures and may require experimental verification.[8][9]

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product SM1 2-Bromothiazole P1 Grignard Reagent Formation (Anhydrous THF, N2 atm) SM1->P1 SM2 Magnesium Turnings SM2->P1 SM3 4-Bromobenzaldehyde P2 Reaction with Aldehyde (0°C to RT) SM3->P2 P1->P2 Thiazol-2-ylmagnesium bromide P3 Aqueous Work-up (Sat. NH4Cl) P2->P3 Crude Alkoxide P4 Purification (Column Chromatography) P3->P4 Crude Product FP (4-Bromophenyl) (thiazol-2-yl)methanol P4->FP

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol: Purification of (4-Bromophenyl)(thiazol-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Bromophenyl)(thiazol-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the validity of subsequent biological assays. Column chromatography is a widely used and effective technique for the purification of this and similar heterocyclic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The following table summarizes the typical quantitative data and parameters for the column chromatography purification of this compound.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)[1]Standard grade silica gel suitable for flash chromatography.
Column Dimensions 40 mm diameter (for 1-2 g crude)[1]Adjust based on the amount of crude material.
Mobile Phase (Eluent) n-Heptane/Ethyl Acetate GradientA gradient elution is typically employed for optimal separation.
Start: 9:1 (v/v) n-Heptane:Ethyl AcetateTo elute non-polar impurities.
End: 7:3 (v/v) n-Heptane:Ethyl AcetateTo elute the desired product.
Sample Loading Dry Loading[1]Pre-adsorption of the crude product onto silica gel.
Flow Rate 15-20 mL/minAdjusted to allow for proper equilibration and separation.
Fraction Size 20-25 mLSmaller fractions can be collected around the expected elution of the product.
Monitoring Thin-Layer Chromatography (TLC)To identify fractions containing the pure product.
Typical Yield 85-95%Dependent on the purity of the crude material.
Purity of Final Product >98% (by HPLC/NMR)Purity should be confirmed by appropriate analytical techniques.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound by column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)[1]

  • n-Heptane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • TLC plates (Silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

2. Preparation of the Column

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Prepare a slurry of silica gel in the initial mobile phase (9:1 n-Heptane:Ethyl Acetate).

  • Pour the slurry into the column and allow the silica gel to pack under gravity. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until it is level with the top of the sand.

3. Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of dichloromethane.[1]

  • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[1]

  • Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.[1]

  • Carefully add the dry-loaded sample to the top of the packed silica gel bed in the column.[1]

4. Elution and Fraction Collection

  • Carefully add the initial mobile phase (9:1 n-Heptane:Ethyl Acetate) to the column.

  • Apply gentle positive pressure to initiate the flow.

  • Begin collecting fractions in test tubes.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 9:1 n-Heptane:Ethyl Acetate (5 column volumes)

    • 8:2 n-Heptane:Ethyl Acetate (5 column volumes)

    • 7:3 n-Heptane:Ethyl Acetate (until the product has fully eluted)

  • The elution of compounds can be visually monitored if they are colored or by using a UV lamp if they are UV-active.

5. Fraction Analysis

  • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[1]

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 7:3 n-Heptane:Ethyl Acetate).

  • Visualize the spots under a UV lamp (254 nm).

  • Identify the fractions containing the pure desired product.

6. Product Isolation

  • Combine the fractions that contain the pure product.[1]

  • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.[1]

  • The resulting solid or oil is the purified this compound.

7. Purity Assessment

  • Weigh the final product to determine the yield.[1]

  • Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Mandatory Visualization

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Slurry Preparation (Silica Gel + Initial Eluent) B Column Packing A->B D Dry Loading C Sample Preparation (Crude + Silica Gel) C->D E Elution with Gradient Mobile Phase D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Purified Product I->J

Caption: Workflow for the purification of this compound.

References

Application Note: Analytical Techniques for the Characterization of Thiazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, is a core scaffold in a multitude of pharmacologically active molecules.[1][2][3] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The precise structural characterization and purity assessment of newly synthesized thiazole derivatives are critical steps in drug discovery and development to ensure safety, efficacy, and reproducibility. This document provides a comprehensive overview of key analytical techniques and detailed protocols for the robust characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds.[5][6] For thiazole derivatives, ¹H and ¹³C NMR provide unambiguous information about the molecular structure, including the substitution pattern on the thiazole ring and the nature of attached functional groups.[1][7] By analyzing chemical shifts, coupling constants, and signal integrations, researchers can confirm the identity of the synthesized product and identify impurities.[7][8] Two-dimensional (2D) NMR techniques like COSY and HSQC can further resolve complex structures by establishing proton-proton and proton-carbon correlations.[7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid thiazole derivative or use 0.1-0.2 mL of a liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

    • Ensure the solution is clear and free of particulate matter. Filter if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.[7] Proton decoupling is commonly used to simplify the spectrum to singlets.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling patterns to assign signals to specific nuclei in the molecule.[7]

Data Presentation:

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Thiazole Derivatives

NucleusPosition on Thiazole RingTypical Chemical Shift (δ, ppm)Notes
¹HH-28.5 - 9.0Highly deshielded due to adjacent N and S atoms.[10]
¹HH-47.8 - 8.2
¹HH-57.2 - 7.6Often coupled to H-4.
¹³CC-2150 - 170Chemical shift is sensitive to substituents.
¹³CC-4140 - 150
¹³CC-5115 - 130

Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the ring.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of synthesized thiazole products.[11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[12] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying the main product, byproducts, and degradation products in a reaction mixture.[13][14] Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecular ion, providing valuable structural information based on the resulting fragmentation patterns, which are often characteristic of the thiazole core.[15][16][17]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the thiazole derivative by dissolving ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[18]

    • Perform a serial dilution to obtain a final concentration in the range of 1-10 µg/mL.[18]

    • The final solvent should be compatible with the mobile phase to ensure good peak shape.[9]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could block the system.[18]

  • Instrumentation and Method Setup:

    • LC System: Use a reverse-phase C18 column, which is suitable for most thiazole derivatives.[19]

    • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid to improve ionization.[20]

    • Elution: Start with a gradient elution (e.g., 5% to 95% B over 10-15 minutes) to effectively separate components with different polarities.[21]

    • MS System: Use an electrospray ionization (ESI) source, which is well-suited for polar thiazole compounds.[11] Operate in positive ion mode, as the nitrogen atom in the thiazole ring is readily protonated.

    • Mass Analyzer: Set the mass analyzer (e.g., TOF, Orbitrap, or Q-TOF) to scan a relevant mass range (e.g., m/z 100-1000).

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Determine the exact mass of the molecular ion ([M+H]⁺) from the mass spectrum.

    • Use the instrument software to calculate the elemental composition from the accurate mass.

    • If necessary, perform MS/MS on the parent ion to obtain fragmentation data for structural confirmation.

Data Presentation:

Table 2: Common Mass Spectrometry Fragmentation Patterns for Thiazoles

Precursor IonFragmentation PathwayCommon Neutral Loss / Fragment Ion
[M+H]⁺Cleavage of the thiazole ringLoss of HCN, HCSN, or substituent groups
[M+H]⁺Retro-Diels-Alder type reactionsDependent on ring substituents
[M+H]⁺Loss of side chainsFragmentation of alkyl or aryl substituents

Note: Fragmentation is highly structure-dependent. The patterns provide a "fingerprint" for specific thiazole derivatives.[15]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the workhorse technique for assessing the purity of synthesized thiazole compounds and for monitoring the progress of a reaction.[22] By separating the components of a mixture, HPLC with UV detection can quantify the main product relative to starting materials, intermediates, and byproducts.[19][23] Developing a robust, stability-indicating HPLC method is a critical requirement in pharmaceutical development to ensure the quality and stability of the drug substance.[24]

Experimental Protocol: HPLC Method Development

  • Understand the Analyte: Gather information on the thiazole derivative's structure, polarity, pKa, and UV absorbance characteristics. This knowledge guides the initial choice of column, mobile phase, and detector settings.[9][23]

  • Initial Method Setup:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is suitable for a wide range of polarities.[19][21]

    • Mobile Phase: Begin with a simple gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.[21][23]

    • Detector: Use a UV detector set at the λmax of the thiazole compound for maximum sensitivity. If the λmax is unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths (e.g., 200-400 nm).[19]

    • Flow Rate: A typical starting flow rate is 1.0 mL/min.[19]

    • Injection Volume: Start with a 5-10 µL injection of a ~0.1 mg/mL sample solution.

  • Method Optimization:

    • Gradient Adjustment: Run an initial broad gradient (e.g., 5-95% organic solvent) to determine the approximate elution time of the compound.

    • Selectivity Tuning: Adjust the mobile phase composition (e.g., switch from acetonitrile to methanol, change pH with a buffer) to improve the separation (resolution) between the main peak and any impurities.[21][23]

    • Isocratic vs. Gradient: If the separation can be achieved in a reasonable time with good resolution, an isocratic (constant mobile phase composition) method can be developed for simplicity and robustness. For complex mixtures, a gradient method is usually necessary.[21]

  • Method Finalization: Once satisfactory separation is achieved, document the final method parameters, including column type, mobile phase composition, flow rate, column temperature, and detector wavelength.

Data Presentation:

Table 3: HPLC Method Development Starting Parameters for Thiazole Derivatives

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (ODS), 5 µmBroad applicability for moderately polar compounds.[19]
Column Dimensions 150 x 4.6 mmGood balance of resolution and analysis time.[19]
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidGood solvent strength and peak shaping.[20]
Elution Mode Gradient (e.g., 10% to 90% ACN in 15 min)Efficiently screens for impurities with a wide polarity range.[21]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Detection UV/PDA at λmax (or scan 200-400 nm)Thiazoles typically have strong UV absorbance.[19]
Column Temp. Ambient or 30 °CControls retention time reproducibility.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[25][26] For thiazole synthesis products, FT-IR can quickly confirm the presence of the thiazole ring and other key functional groups (e.g., C=O, N-H, C-N).[27][28] It is particularly useful for verifying that a reaction has gone to completion, for instance, by observing the disappearance of a reactant's characteristic absorption band (like an azide or alkyne) and the appearance of bands corresponding to the product.

Experimental Protocol: FT-IR Analysis (ATR)

  • Sample Preparation:

    • Place a small amount of the solid powder or a single drop of the liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[29]

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[30]

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[26]

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Compare the observed frequencies with known correlation tables to assign them to specific functional groups and bond vibrations.[25]

    • Pay close attention to the fingerprint region (below 1500 cm⁻¹), which is unique for each compound.

Data Presentation:

Table 4: Characteristic FT-IR Absorption Bands for Thiazole Moieties

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100Aromatic C-H stretchMedium-Weak
1620 - 1580C=N stretchMedium-Strong[27]
1550 - 1450C=C ring stretchMedium-Strong[27][31]
1175 - 1100C-H in-plane bendingMedium[27]
~850 - 750C-H out-of-plane bendingStrong

Note: The exact positions of these bands can shift depending on the substitution pattern and electronic effects.

Single-Crystal X-ray Crystallography

Application Note: Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[32][33][34] For novel thiazole derivatives, especially those with chiral centers or complex stereoisomers, an X-ray crystal structure is the gold standard for structural confirmation.[1][3][35][36] This technique is indispensable in drug development for understanding drug-receptor interactions and for confirming the absolute configuration of a chiral drug substance.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Crucial Step):

    • Obtain a highly pure sample of the thiazole derivative (>99%).

    • Grow single crystals suitable for diffraction. This is often the most challenging step.[37] Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.[38]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[38]

      • Cooling: Slowly cool a saturated solution of the compound.

    • Ideal crystals are well-formed, transparent, and typically 0.1-0.3 mm in each dimension, with no visible cracks or defects.[32][34][38]

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable crystal under a microscope.[38]

    • Mount the crystal on a goniometer head.[32]

    • Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibration.

    • Center the crystal in the X-ray beam.

    • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[32][37]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the "phase problem" using computational methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Visualizations: Workflows and Logic Diagrams

G Overall Workflow for Thiazole Product Characterization cluster_synthesis Synthesis & Purification Synthesis Thiazole Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR (Functional Groups) Purification->FTIR Quick Check LCMS LC-MS (Purity & Mol. Weight) Purification->LCMS Primary Analysis NMR NMR (1H, 13C) (Structural Elucidation) LCMS->NMR If pure XRAY X-ray Crystallography (3D Structure) NMR->XRAY For definitive structure (if crystals form)

Caption: Workflow for thiazole synthesis and characterization.

G Logical Workflow for HPLC Method Development Start Define Goal (Purity, Assay) Select Select Initial Conditions (C18 Column, ACN/H2O) Start->Select Run Run Initial Gradient (5-95% Organic) Select->Run Evaluate Evaluate Chromatogram (Peak Shape, Retention) Run->Evaluate Optimize Optimize Selectivity (Solvent, pH, Temp) Evaluate->Optimize Poor Separation Check Resolution > 1.5? Evaluate->Check Good Separation Optimize->Check Check->Optimize No Finalize Finalize & Validate Method Check->Finalize Yes

Caption: Workflow for developing an HPLC analytical method.

G Structure Elucidation using NMR Data H1 ¹H NMR Spectrum Integrals Integration (Proton Ratios) H1->Integrals Shifts Chemical Shifts (Functional Groups) H1->Shifts Coupling Coupling Patterns (Connectivity) H1->Coupling C13 ¹³C NMR Spectrum C13->Shifts Carbon_Count Number of Signals (Unique Carbons) C13->Carbon_Count MS MS Data (Formula) Assemble Assemble Fragments MS->Assemble Integrals->Assemble Shifts->Assemble Coupling->Assemble Carbon_Count->Assemble Structure Propose Structure Assemble->Structure

Caption: Logic for elucidating a structure with NMR and MS data.

References

Application Notes and Protocols: (4-Bromophenyl)(thiazol-2-yl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(thiazol-2-yl)methanol is a key pharmaceutical intermediate utilized in the synthesis of a diverse range of biologically active molecules. The presence of the thiazole ring, a privileged scaffold in medicinal chemistry, coupled with the reactive bromophenyl group, makes this compound a versatile building block for the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant potential in anticancer and antimicrobial applications, often targeting critical cellular signaling pathways. These notes provide an overview of its applications, relevant biological data, and detailed protocols for its synthesis and the biological evaluation of its derivatives.

Applications in Drug Discovery

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules with therapeutic potential. The core structure is frequently modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Anticancer Drug Development:

Derivatives of this intermediate have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival. A significant target is the PI3K/Akt/mTOR signaling pathway , which is often dysregulated in cancer. Thiazole-containing compounds have been shown to act as dual inhibitors of PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The 4-bromophenyl moiety provides a site for further chemical modification, such as cross-coupling reactions, to enhance potency and selectivity.

Antimicrobial Drug Development:

The thiazole nucleus is a component of several clinically used antimicrobial agents. This compound serves as a template for the synthesis of novel compounds with activity against a range of bacterial and fungal pathogens. The bromophenyl group can be functionalized to improve the antimicrobial spectrum and overcome resistance mechanisms.

Data Presentation

The following tables summarize the biological activity of various derivatives synthesized from this compound and related structures.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)0.30 - 0.45[1]
Derivative B U87 MG (Glioblastoma)0.30 - 0.45[1]
Derivative C A549 (Lung)0.50 - 4.75[1]
Derivative D HCT116 (Colon)0.50 - 4.75[1]
Derivative E HepG2 (Liver)Not Reported[2]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[3]
Compound 4b HepG2 (Liver)51.7 ± 3.13[3]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[3]
Compound 4c HepG2 (Liver)7.26 ± 0.44[3]
Compound 2e Ovar-3 (Ovarian)1.55[4]
Compound 2e MDA-MB-468 (Breast)2.95[4]
Compound 4d MDA-MB-231 (Breast)1.21[5]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Derivative F Staphylococcus aureus125 - 150[6]
Derivative G Escherichia coli125 - 150[6]
Derivative H Aspergillus niger125 - 150[6]
Compound 3 Various Bacteria0.23 - 0.70[7]
Compound 8 Various Fungi0.08 - 0.23[7]
Compound 9 Various Fungi0.06 - 0.23[7]
Compound 37c Various Bacteria46.9 - 93.7[8][9]
Compound 37c Various Fungi5.8 - 7.8[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the Grignard reaction, a common method for forming carbon-carbon bonds.

Materials:

  • 2-Bromothiazole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromothiazole (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromothiazole solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (2-thiazolylmagnesium bromide).

  • Reaction with 4-Bromobenzaldehyde:

    • Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the solution of 4-bromobenzaldehyde dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized thiazole derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition mTORC1->Apoptosis Thiazole_Inhibitor This compound Derivative Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Workflow

Synthesis_Workflow Start Start Materials: 2-Bromothiazole, Mg, 4-Bromobenzaldehyde Grignard Grignard Reagent Formation Start->Grignard Reaction Reaction with Aldehyde Grignard->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol, a key intermediate in pharmaceutical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when employing organometallic routes such as Grignard or organolithium reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form the 2-thiazolylmagnesium halide is not initiating. What are the common causes and solutions?

A1: Failure of Grignard reaction initiation is a frequent issue. Key factors include:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can be a better solvent for forming Grignard reagents from aryl halides due to its higher coordinating ability.

Q2: I am observing a low yield of the desired this compound. What are potential reasons and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Formation of the Organometallic Reagent: If the Grignard or organolithium reagent did not form in high yield, the subsequent reaction with 4-bromobenzaldehyde will be inefficient. Consider titrating a small aliquot of your organometallic solution to determine its exact concentration before adding the aldehyde.

  • Side Reactions: The highly basic nature of Grignard and organolithium reagents can lead to side reactions. Common side reactions include:

    • Wurtz Coupling: Homocoupling of the starting halide can occur. Adding the halide slowly to the magnesium can minimize this.

    • Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the organometallic reagent can act as a base, leading to enolate formation instead of nucleophilic addition. This is less of a concern with aromatic aldehydes like 4-bromobenzaldehyde.

  • Reaction Temperature: The addition of the organometallic reagent to the aldehyde is typically carried out at low temperatures (e.g., -78 °C for organolithium reagents or 0 °C for Grignard reagents) to minimize side reactions and improve selectivity.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can typically be achieved by:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying this type of alcohol. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification technique.

Troubleshooting Common Synthesis Problems
Problem Potential Cause Suggested Solution
Low or no formation of the organometallic reagent (Grignard or Organolithium) Presence of moisture in glassware or solvents.Flame-dry all glassware and use anhydrous solvents. Work under an inert atmosphere.
Inactive magnesium surface.Activate magnesium with iodine or 1,2-dibromoethane.
Low yield of this compound Inaccurate concentration of the organometallic reagent.Titrate the organometallic reagent before use.
Side reactions (e.g., Wurtz coupling).Add the halide slowly during Grignard formation. Control the reaction temperature during the addition to the aldehyde.
Degradation of the product during workup.Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) and avoid prolonged exposure to strong acids.
Formation of significant byproducts Reaction temperature is too high.Maintain low temperatures during the addition of the organometallic reagent to the aldehyde.
Presence of oxygen.Ensure the reaction is carried out under a positive pressure of an inert gas.

Experimental Protocols

Two primary routes for the synthesis of this compound involve the reaction of an organometallic derivative of thiazole with 4-bromobenzaldehyde.

Method 1: Synthesis via 2-Lithiothiazole

This method involves the deprotonation of thiazole at the 2-position using a strong organolithium base, followed by the addition of 4-bromobenzaldehyde.

Step 1: Formation of 2-Lithiothiazole

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

Step 2: Reaction with 4-Bromobenzaldehyde

  • Dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF in a separate flame-dried flask.

  • Slowly add the solution of 4-bromobenzaldehyde to the 2-lithiothiazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Synthesis via 2-Thiazolylmagnesium Bromide (Grignard Reagent)

This method involves the formation of a Grignard reagent from 2-bromothiazole, followed by reaction with 4-bromobenzaldehyde.

Step 1: Formation of 2-Thiazolylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF to cover the magnesium.

  • In a separate flask, dissolve 2-bromothiazole (1.0 eq) in anhydrous THF.

  • Add a small portion of the 2-bromothiazole solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and disappearance of the iodine color).

  • Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Bromobenzaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-bromobenzaldehyde (0.9 eq) in anhydrous THF.

  • Add the 4-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The choice of synthetic route can significantly impact the yield of this compound. The following table summarizes typical yields for the described methods.

Method Organometallic Reagent Typical Yield Key Considerations
Method 12-Lithiothiazole60-80%Requires cryogenic temperatures (-78 °C). Organolithium reagents are highly reactive and pyrophoric.
Method 22-Thiazolylmagnesium Bromide50-70%Initiation of the Grignard reaction can be challenging. The reagent is less reactive than its organolithium counterpart.

Visualizations

Experimental Workflow: Synthesis via 2-Lithiothiazole

experimental_workflow_lithiation cluster_step1 Step 1: Formation of 2-Lithiothiazole cluster_step2 Step 2: Reaction and Workup thiazole Thiazole in THF reaction1 Reaction at -78°C thiazole->reaction1 nBuLi n-Butyllithium nBuLi->reaction1 lithiothiazole 2-Lithiothiazole Solution reaction1->lithiothiazole reaction2 Reaction at -78°C lithiothiazole->reaction2 aldehyde 4-Bromobenzaldehyde in THF aldehyde->reaction2 quench Quench with aq. NH4Cl reaction2->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via 2-lithiothiazole.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reagent Organometallic Reagent Issues cluster_reaction Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield of This compound check_reagent Check Organometallic Reagent Formation start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup titrate Titrate Reagent check_reagent->titrate activation Improve Mg Activation (for Grignard) check_reagent->activation anhydrous_reagent Ensure Anhydrous Conditions check_reagent->anhydrous_reagent temp_control Optimize Temperature (low temp addition) check_conditions->temp_control slow_addition Slow Reagent Addition check_conditions->slow_addition inert_atmosphere Ensure Inert Atmosphere check_conditions->inert_atmosphere mild_quench Use Mild Quench (e.g., aq. NH4Cl) check_workup->mild_quench optimize_chromatography Optimize Chromatography Conditions check_workup->optimize_chromatography

Caption: A logical guide for troubleshooting low yields in the synthesis.

troubleshooting side reactions in the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other challenges encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazole ring?

A1: The most widely employed methods are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide, thiourea, or a related compound.[1][2][3][4] The Cook-Heilbron method produces 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[5][6]

Q2: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A2: Low yields in Hantzsch synthesis are a frequent issue. The key areas to troubleshoot are:

  • Purity of Reactants and Solvents: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause degradation of reactants or products.[7]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield.[8]

  • Stoichiometry: An incorrect molar ratio of reactants can leave starting materials unreacted and complicate purification.

Q3: I've isolated an unexpected product in my reaction. What could it be?

A3: Unexpected products can arise from various side reactions. In the Hantzsch synthesis, the formation of regioisomers is possible when using unsymmetrical reactants.[9] Dimerization of starting materials or intermediates can also occur, leading to bis-thiazole derivatives.[10] In some cases, stable intermediates like hydroxythiazolines may be isolated if the final dehydration step is incomplete.[1] It is also possible for the reaction to follow an entirely different pathway, leading to completely unexpected structures.[11]

Q4: How can I purify my crude thiazole derivative?

A4: The most common purification techniques for thiazole derivatives are recrystallization and column chromatography.

  • Recrystallization: This is an effective method if a suitable solvent is found in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Ethanol and methanol are common solvents for recrystallizing 2-aminothiazole derivatives.[12]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired thiazole from unreacted starting materials and side products. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often used.[13]

Troubleshooting Guides

Problem 1: Low Yield in Hantzsch Thiazole Synthesis

Symptoms:

  • TLC analysis shows a significant amount of unreacted α-haloketone and/or thioamide.

  • The isolated yield of the desired thiazole derivative is consistently below expectations.

Possible Causes and Solutions:

Possible Cause Recommended Action Experimental Protocol
Suboptimal Reaction Conditions Optimize reaction temperature and time. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction time.[14]See Protocol 1: Microwave-Assisted Hantzsch Synthesis
Poor Solvent Choice Perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Common solvents include ethanol, methanol, and DMF. A mixture of ethanol and water can also be effective.[8]See Protocol 2: Solvent Screening
Impure Reactants Ensure the purity of starting materials. Recrystallize or distill the α-haloketone and thioamide if necessary. Use anhydrous solvents to avoid hydrolysis.N/A
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the thioamide (e.g., 1.2 equivalents) can sometimes drive the reaction to completion.[15]N/A
Problem 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC plate shows multiple spots in addition to the desired product.

  • NMR spectrum of the crude product is complex, indicating a mixture of compounds.

Possible Causes and Solutions:

Possible Cause Recommended Action Experimental Protocol
Formation of Regioisomers With unsymmetrical α-haloketones or thioamides, two different regioisomers can form. Altering the reaction conditions (e.g., pH) can sometimes favor one isomer over the other.[9] Separation of isomers can be achieved by column chromatography.See Protocol 3: Column Chromatography for Isomer Separation
Dimerization/Bis-thiazole Formation Side reactions can lead to the formation of dimeric byproducts. This can sometimes be minimized by using more dilute reaction conditions.N/A
Incomplete Dehydration The intermediate hydroxythiazoline may be stable and not fully convert to the final thiazole. Increasing the reaction temperature or adding a dehydrating agent can promote the final step.[1]N/A
Decomposition The desired product or starting materials may be unstable under the reaction conditions, leading to degradation products. Monitor the reaction over time by TLC to check for product decomposition.N/A

Data Presentation

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis [8]

Solvent Temperature (°C) Time (h) Yield (%)
Water100645
Methanol60455
Ethanol65287
1-Butanol110660
2-Propanol80365
Ethanol/Water (1:1)65287

Table 2: Influence of Catalyst Loading on Yield in a Hantzsch Synthesis [8]

Catalyst (SiW.SiO2) Loading (%) Solvent Temperature (°C) Time (h) Yield (%)
0Ethanol/Water (1:1)65750
5Ethanol/Water (1:1)65274
10Ethanol/Water (1:1)65279
15Ethanol/Water (1:1)65287
20Ethanol/Water (1:1)65287

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole[14][15]
  • Reactant Mixture: In a microwave-safe reaction vessel, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add methanol (5 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and stir.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the solid with water to remove any remaining salts.

  • Drying: Dry the product on a watch glass at room temperature.

Protocol 2: Solvent Screening for Hantzsch Thiazole Synthesis
  • Setup: In parallel, set up several small-scale reactions (e.g., 0.5 mmol) in different solvents (e.g., ethanol, methanol, DMF, acetonitrile, ethanol/water).

  • Reaction: Heat all reactions at the same temperature (e.g., reflux) for a set period.

  • Monitoring: Monitor the progress of each reaction by TLC.

  • Analysis: After the reaction time, cool the mixtures and analyze a small aliquot from each by LC-MS or ¹H NMR to determine the conversion and relative yield of the desired product.

Protocol 3: Column Chromatography for Isomer Separation[13][16]
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increments (e.g., 5%, 10%, 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the separated isomers.

  • Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Visualizations

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack SideReaction1 Dimerization Thioamide->SideReaction1 AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 AlphaHaloKetone->SideReaction1 Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate1->Hydroxythiazoline Intramolecular Cyclization Thiazole Thiazole Product Hydroxythiazoline->Thiazole Dehydration

Caption: Hantzsch thiazole synthesis pathway and a potential side reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckPurity Check Reactant Purity Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifyReactants Purify Reactants/ Use Anhydrous Solvents PurityOK->PurifyReactants No CheckConditions Review Reaction Conditions (Temp, Time, Solvent) PurityOK->CheckConditions Yes PurifyReactants->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Temp/Time/ Screen Solvents ConditionsOK->OptimizeConditions No CheckStoichiometry Verify Stoichiometry ConditionsOK->CheckStoichiometry Yes OptimizeConditions->CheckStoichiometry StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK AdjustStoichiometry Adjust Molar Ratios StoichiometryOK->AdjustStoichiometry No AnalyzeByproducts Analyze Byproducts (NMR, MS) StoichiometryOK->AnalyzeByproducts Yes AdjustStoichiometry->AnalyzeByproducts

Caption: A logical workflow for troubleshooting thiazole synthesis issues.

References

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazole derivatives.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your thiazole synthesis experiments.

Problem 1: Low or No Product Yield

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the possibility of side reactions.[1]

  • Reactant Purity: The purity of both the α-haloketone and the thioamide is crucial for achieving high yields.[1] Impurities can lead to unwanted side reactions that consume starting materials and complicate the purification of the final product.[1] The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1]

    • Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary. It is also often recommended to use anhydrous solvents, as the presence of water can be detrimental in some cases.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent plays a significant role in the reaction rate and yield.[1] While various solvents can be used, the optimal choice depends on the specific substrates.[1] For some one-pot, three-component syntheses, solvents like 1-butanol, 2-propanol, and water have been effective under reflux conditions.[1] In certain microwave-assisted syntheses, methanol has proven effective.[1]

      • Recommendation: Conduct small-scale solvent screening to identify the best option for your particular reaction.[1]

    • Temperature: Reaction temperatures can vary significantly. Conventional heating methods often necessitate several hours of refluxing.[1] Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and may be carried out at temperatures between 90-130°C.[1]

      • Recommendation: If using conventional heating, ensure the reaction is refluxing at the appropriate temperature for a sufficient duration. Consider exploring microwave synthesis for faster and potentially higher-yielding reactions.[1]

    • Catalyst: While many Hantzsch syntheses are catalyst-free, certain variations can benefit from a catalyst. For instance, in reactions involving α-diazoketones and thiourea, using PEG-400 as a solvent at 100°C can produce good yields (87-96%).[2]

      • Recommendation: Evaluate if a catalyst is appropriate for your specific reaction.

  • Side Reactions: The use of toxic haloketones is a known drawback of the Hantzsch methodology, and alternative protocols have been developed to address this.[3]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Product Yield check_reactants Verify Reactant Purity (α-haloketone, thioamide) start->check_reactants check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions consider_side_reactions Investigate Potential Side Reactions start->consider_side_reactions purify_reactants Purify/Recrystallize Starting Materials check_reactants->purify_reactants Impure? optimize_solvent Screen Different Solvents check_conditions->optimize_solvent Suboptimal? optimize_temp_time Adjust Temperature/ Reaction Time check_conditions->optimize_temp_time Suboptimal? explore_alternatives Consider Alternative Reagents/Pathways consider_side_reactions->explore_alternatives success Improved Yield purify_reactants->success optimize_solvent->success optimize_temp_time->success explore_alternatives->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Unexpected Isomers

Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?

A2: Controlling regioselectivity is vital for obtaining the desired product. In the Hantzsch synthesis using N-monosubstituted thioureas, the reaction medium is a key factor in determining the isomeric outcome.[2]

  • Neutral Solvents: Employing a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[2]

  • Acidic Conditions: Conducting the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2] The ratio of these isomers is influenced by the specific acid used, the temperature, and the substrate's structure.[2]

  • Recommendation: To favor a single isomer, carefully control the pH of your reaction medium.[2]

Problem 3: Sluggish or Failed Palladium-Catalyzed C-H Activation/Arylation

Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is not proceeding as expected. What could be the issue?

A3: While palladium catalysts are excellent for C-H functionalization, their activity can be hindered by the thiazole ring itself.[2] The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center and blocking its catalytic activity.[2] This often requires the use of a higher catalyst loading to achieve a reasonable reaction rate.[2]

  • Recommendation: If you are facing this issue, consider increasing the amount of the palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.[2] For direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ has been shown to be highly efficient.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing a thiazole ring?

A1: The most prominent and widely used method is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide.[4][5] Other notable methods include:

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[6][7][8]

  • Robinson-Gabriel Synthesis: This involves the cyclization of α-acylamino ketones.[3]

  • Alternative Protocols: Due to the use of toxic haloketones in the Hantzsch synthesis, alternative methods have been developed. These include reactions of thioamides/thioureas with ketones, α-diazoketones, α,β-unsaturated carbonyl compounds, alkynes, alkenes, β-keto esters, and nitroepoxides.[3]

Q2: How do I choose the right purification method for my thiazole derivative?

A2: The choice of purification method depends on the physical and chemical properties of your target thiazole and the nature of the impurities.[9] The most common techniques are:

  • Column Chromatography: A versatile method for separating compounds with differing polarities.[9]

  • Recrystallization: Suitable for solid products where a solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures.

  • Liquid-Liquid Extraction: Used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.[9]

Q3: When should I opt for a metal catalyst (e.g., copper or palladium) over a catalyst-free or acid/base-catalyzed method?

A3: The choice of catalyst is dictated by the specific chemical transformation you aim to achieve.[2]

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are robust and well-established for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[2]

  • Metal Catalysts (e.g., Palladium, Copper): These are typically used for post-synthesis modifications of the thiazole ring, such as C-H activation and arylation, to introduce further complexity and build more elaborate molecules.[2][10]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the impact of various reaction conditions on the yield of thiazole synthesis.

Table 1: Effect of Solvent and Catalyst on Thiazole Synthesis

EntryReactantsSolventCatalystTemperature (°C)TimeYield (%)Reference
1α-diazoketones, thioureaPEG-400None1002-3.5 h87-96[3]
2Dithiocarbamates, α-halocarbonylsWaterNoneReflux20 h75-90[3]
3Aryl ketones, thiosemicarbazide, phenacyl bromidesNoneNoneMicrowave (300W)30-175 sGood[3]
4Thioamides, α-haloketones, NH₄OAcNoneNone110-Good[3]
5Thioamides, α-haloketonesGlycerolCTAB401-3 h82-96[3]
6α-haloketone, thiosemicarbazide, anhydridesEthanol:Water (1:1)NiFe₂O₄ nanoparticles--High[11][12]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodReactantsTemperature (°C)TimeYield (%)Reference
Conventional Heating3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesReflux--[13]
Microwave Irradiation3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes--79-90[13]
Conventional Heatingα-active methylene ketones, KSCN, primary amines1501.5-2 h65[14]
Microwave Irradiationα-active methylene ketones, KSCN, primary amines-10-15 minExcellent[14]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a straightforward and high-yielding synthesis of a 2-aminothiazole derivative.[4]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Na₂CO₃ solution (20 mL)

  • Water

Equipment:

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) and a stir bar to the vial.[4]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[4]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product should precipitate.[4]

  • Filter the mixture through a Buchner funnel.[4]

  • Wash the collected solid with water.[4]

  • Allow the solid to air dry.[4]

General Workflow for Hantzsch Thiazole Synthesis

hantzsch_workflow start Start reactants Combine α-haloketone and Thioamide in Solvent start->reactants heating Heat Reaction Mixture (Conventional or Microwave) reactants->heating monitoring Monitor Reaction Progress (e.g., TLC) heating->monitoring workup Reaction Work-up (e.g., Cooling, Precipitation) monitoring->workup Reaction Complete isolation Isolate Crude Product (e.g., Filtration) workup->isolation purification Purify Product (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterize Final Product (NMR, MS, MP) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Protocol 2: Hantzsch Synthesis of 2-Aminothiazole

This protocol, adapted from established procedures, outlines the synthesis of the parent 2-aminothiazole.[15]

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol)

  • Water (50 mL)

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filtration flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[15]

  • Once the thiourea has dissolved, cool the solution to room temperature.[15]

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes.[15]

  • The reaction is exothermic; maintain the temperature below 60°C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 80-90°C for 30 minutes to complete the reaction.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the 2-aminothiazole by vacuum filtration and wash with cold water.

  • The product can be purified further by recrystallization from a suitable solvent like ethanol or water.

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.

Issue 1: Co-elution of the Desired Compound and Impurities During Column Chromatography

Question: I am performing column chromatography, but my brominated heterocyclic compound is co-eluting with an impurity (e.g., starting material, a regioisomer, or a dibrominated byproduct). How can I improve the separation?

Answer:

Co-elution is a frequent challenge, particularly with closely related impurities. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Change Solvent Polarity: A subtle adjustment in the eluent polarity can significantly impact separation. If you are using a hexane/ethyl acetate system, for instance, try altering the ratio. Sometimes a less polar solvent system with a shallower gradient can provide better resolution.[1]

    • Introduce a Different Solvent: Incorporating a solvent with different properties can alter the selectivity. Consider switching from an ethyl acetate-based system to one containing dichloromethane, ether, or acetone.[1] For example, a hexane/dichloromethane or a hexane/acetone system might provide the necessary selectivity.[2]

    • Use a Ternary Mixture: A three-component solvent system can sometimes achieve separations that are impossible with a binary system. For example, adding a small amount of a third solvent like methanol or acetonitrile can fine-tune the polarity and selectivity.

  • Modify the Stationary Phase:

    • Use a Different Adsorbent: If silica gel is not providing adequate separation, consider using alumina (neutral, acidic, or basic) or Florisil®.[3][4] The choice of adsorbent will depend on the properties of your compound and the impurities.

    • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., water/acetonitrile or water/methanol) can be a powerful alternative.[5]

  • Adjust Chromatographic Parameters:

    • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.

    • Flow Rate: Reducing the flow rate can allow for better equilibration between the stationary and mobile phases, leading to sharper peaks and improved separation.

    • Loading Technique: Ensure the sample is loaded onto the column in a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior to wet loading, especially for less soluble compounds.[1][6]

Issue 2: Degradation of the Brominated Heterocycle on Silica Gel

Question: My brominated heterocyclic compound appears to be decomposing during column chromatography on silica gel. What can I do to prevent this?

Answer:

Brominated heterocycles can be sensitive to the acidic nature of standard silica gel. Here are methods to mitigate degradation:

  • Neutralize the Silica Gel:

    • Pre-treat with a Base: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) before loading your sample.[7]

    • Prepare a Slurry with a Basic Buffer: Alternatively, the silica gel can be made into a slurry with a buffer solution of the desired pH, then dried before packing the column.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Switching to neutral alumina is often a good solution for acid-sensitive compounds.[7]

    • Florisil®: This is another milder alternative to silica gel.[3][4]

  • Minimize Contact Time:

    • Flash Chromatography: Use flash chromatography with applied pressure to decrease the time your compound spends on the column.

    • Optimize Solvent System for Faster Elution: While maintaining separation, aim for a solvent system that allows your compound to elute reasonably quickly.

  • Work at Lower Temperatures: Running the column in a cold room can sometimes reduce the rate of degradation.

Issue 3: "Oiling Out" During Recrystallization

Question: When I try to recrystallize my brominated heterocyclic compound, it separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the compound's solubility at the crystallization temperature is so high that it separates as a liquid phase.[5] Here are some solutions:

  • Optimize the Solvent System:

    • Use a Different Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] Experiment with a variety of solvents to find the best fit.

    • Use a Co-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[9]

    • Reduce the Amount of Solvent: Using too much solvent can prevent crystallization. Aim to use the minimum amount of hot solvent required to fully dissolve your compound.[10]

  • Control the Cooling Rate:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[11]

    • Insulate the Flask: Insulating the crystallization flask (e.g., with glass wool or by placing it in a Dewar flask) can promote slow cooling and better crystal formation.

  • Induce Crystallization:

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Seed Crystals: Adding a few small crystals of the pure compound to the cooled, saturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with brominated heterocyclic compounds?

A1: Common impurities often stem from the synthesis process and can include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial non-brominated heterocycle.

  • Over-brominated Products: It is common to have di- or even tri-brominated byproducts, especially with activated heterocyclic rings.

  • Regioisomers: The bromination of a heterocycle can sometimes occur at multiple positions, leading to a mixture of isomers.

  • Hydrolysis Products: If the reaction or workup is performed in the presence of water, some brominated heterocycles can be susceptible to hydrolysis.

  • Reagents and Catalysts: Residual brominating agents (like NBS) or catalysts may be present in the crude product.

Q2: How can I choose the best purification method for my brominated heterocyclic compound?

A2: The choice of purification method depends on the properties of your compound and the impurities present.

  • Recrystallization: This is a good first choice for solid compounds that are relatively pure (e.g., >80-90%).[10] It is often effective at removing small amounts of impurities with different solubility profiles.[8]

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds, and it is particularly useful for separating mixtures of compounds with different polarities, such as isomers or products with varying degrees of bromination.[12]

  • Preparative HPLC: This method offers the highest resolution and is ideal for purifying small quantities of high-purity material, especially when dealing with very similar compounds that are difficult to separate by other means.[13][14] It is also useful for compounds that are not amenable to column chromatography or recrystallization.

Q3: What is a good starting point for a solvent system for column chromatography of a novel brominated heterocycle?

A3: A good starting point for many brominated heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[5] You can use Thin Layer Chromatography (TLC) to quickly screen different solvent ratios to find a system that gives your desired compound an Rf value of approximately 0.2-0.4 for optimal separation on a silica gel column.

Q4: My brominated compound is a solid. How do I determine the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[8][9] You can determine a suitable solvent through small-scale solubility tests:

  • Place a small amount of your crude compound in several different test tubes.

  • Add a few drops of a different solvent to each tube and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes containing the undissolved solid. A good solvent will dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature. The best solvent will be the one from which your compound crystallizes out upon cooling. Common solvent choices include ethanol, methanol, acetone, ethyl acetate, toluene, and hexanes, or mixtures of these.[15]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Brominated Heterocyclic Compounds

Purification TechniqueTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
Recrystallization >95%50-90%Simple, inexpensive, scalable, good for removing minor impurities.Only suitable for solids, potential for product loss in the mother liquor, "oiling out" can be an issue.[10]
Column Chromatography 90-98%60-95%Versatile for solids and liquids, good for separating complex mixtures and isomers.Can be time-consuming, requires larger volumes of solvent, potential for compound degradation on the stationary phase.[12]
Preparative HPLC >99%70-98%High resolution, excellent for separating very similar compounds, automated.Requires specialized equipment, limited sample capacity, can be expensive.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a layer of sand (approx. 1 cm).[12]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[12]

    • Add another thin layer of sand on top of the silica gel.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves.[10][11] Add more solvent in small portions if necessary to achieve complete dissolution.[10]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[11]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[10]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a period of time.

    • For complete drying, the crystals can be placed in a vacuum oven.

Visualizations

Caption: A troubleshooting workflow for common purification issues.

PurificationSelection start Start with Crude Product is_solid Is the product a solid? start->is_solid purity_level Is the purity >80-90%? is_solid->purity_level Yes column Perform Column Chromatography is_solid->column No (Liquid) recrystallize Attempt Recrystallization purity_level->recrystallize Yes purity_level->column No difficult_sep Is separation still difficult? recrystallize->difficult_sep If unsuccessful column->difficult_sep prep_hplc Consider Preparative HPLC difficult_sep->prep_hplc Yes

Caption: Decision tree for selecting a suitable purification method.

ColumnChromatographyProcess start Prepare Column (Slurry Packing) load Load Sample (Wet or Dry Loading) start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Separation Complete evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Process flow for purification by column chromatography.

References

preventing degradation of (4-Bromophenyl)(thiazol-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (4-Bromophenyl)(thiazol-2-yl)methanol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. The ideal storage temperature is between 2-8°C, and the container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]

Q2: I've observed a change in the color of my stored this compound. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. This could be due to exposure to light (photodegradation), heat, or oxidation. It is crucial to re-analyze the purity of the material before use if any change in physical appearance is observed.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The secondary alcohol (methanol) group is susceptible to oxidation, which would convert it to the corresponding ketone, (4-bromophenyl)(thiazol-2-yl)methanone.[2][3] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Hydrolysis: While the thiazole ring itself is relatively stable, extreme pH conditions (strong acids or bases) could potentially lead to its cleavage over extended periods.[4]

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. For some thiazole-containing compounds with aryl rings, photo-oxygenation has been observed.

Q4: How can I detect degradation in my sample of this compound?

A4: The most effective way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the main compound would indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased purity confirmed by HPLC analysis. Improper storage conditions (exposure to heat, light, or moisture).1. Review storage conditions and ensure they align with the recommendations (2-8°C, dark, dry, sealed container). 2. If possible, store future batches under an inert atmosphere. 3. Re-purify the material if necessary and feasible.
Formation of an additional peak in the HPLC chromatogram, potentially corresponding to the ketone. Oxidation of the methanol group.1. Minimize exposure of the compound to air. 2. Store under an inert gas like argon or nitrogen. 3. Avoid sources of ignition and high energy, as these can promote oxidation.
Unexpected results in experiments using the compound. Degradation of the starting material leading to lower effective concentration or interference from degradation products.1. Re-confirm the purity of the this compound using a validated analytical method before use. 2. If degradation is confirmed, use a freshly purified or newly acquired batch for your experiments.

Stability Under Forced Degradation Conditions (Illustrative Data)

The following table provides an example of the type of quantitative data that should be generated through forced degradation studies to understand the stability profile of this compound. Note: This is a template, and the values are illustrative. Actual degradation will depend on the specific experimental conditions.

Stress Condition Condition Details Time Illustrative % Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24 h5 - 15%Thiazole ring cleavage products
Base Hydrolysis 0.1 M NaOH at 60°C24 h10 - 25%Thiazole ring cleavage products
Oxidation 3% H₂O₂ at room temp.24 h20 - 40%(4-bromophenyl)(thiazol-2-yl)methanone
Thermal 80°C (solid state)48 h< 5%Minimal degradation
Photolytic UV light (254 nm)24 h15 - 30%Various photoproducts

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light at 254 nm for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Dilute the exposed and control samples to 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method Development

The following provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is critical and should be demonstrated by its ability to separate the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Degradation_Pathway Compound This compound Ketone (4-bromophenyl)(thiazol-2-yl)methanone Compound->Ketone Oxidation (e.g., H₂O₂) Hydrolysis_Products Thiazole Ring Cleavage Products Compound->Hydrolysis_Products Acid/Base Hydrolysis Photoproducts Various Photoproducts Compound->Photoproducts Photodegradation (UV Light) Troubleshooting_Workflow start Degradation Suspected (e.g., color change, poor results) check_purity Analyze Purity by Stability-Indicating HPLC start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions (Temp, Light, Atmosphere) degradation_confirmed->investigate_storage Yes consider_other_factors Consider Other Experimental Factors (e.g., solvent stability) no_degradation->consider_other_factors storage_ok Storage Conditions Optimal? investigate_storage->storage_ok correct_storage Implement Correct Storage: - 2-8°C - Dark - Dry - Inert Atmosphere storage_ok->correct_storage No use_new_batch Use Fresh/Purified Batch of Compound storage_ok->use_new_batch Yes correct_storage->use_new_batch end Proceed with Experiment consider_other_factors->end use_new_batch->end

References

Technical Support Center: Addressing Poor Solubility of Thiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of thiazole compounds in their biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do many of my thiazole compounds have poor aqueous solubility?

A1: The low aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. The thiazole ring itself is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. While thiazole is water-soluble, substitutions on this core, particularly with aromatic or lipophilic groups, can significantly increase the molecule's hydrophobicity and crystal lattice energy, leading to poor solubility in aqueous buffers used for biological assays.

Q2: What is the first and most common step to solubilize a poorly soluble thiazole compound for a biological assay?

A2: The most straightforward and widely used initial approach is to prepare a concentrated stock solution of your thiazole compound in a water-miscible organic solvent, which is then diluted into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common co-solvent for this purpose due to its powerful solubilizing capacity and general compatibility with most biological assays at low final concentrations.

Q3: My compound precipitates out of the assay buffer when I dilute it from a DMSO stock. What is happening and how can I prevent it?

A3: This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs when the concentration of the thiazole compound in the final aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent. The abrupt change in solvent polarity upon dilution causes the compound to fall out of solution.

To prevent this, you can try several strategies:

  • Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration (typically <0.5% v/v) that maintains compound solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the assay buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Pre-warm the assay buffer: Adding the compound stock to a pre-warmed (e.g., 37°C) buffer can sometimes improve solubility.[1][2]

  • Increase the final assay volume: A larger final volume for the same amount of compound will result in a lower final concentration, which may be below the solubility limit.

Q4: Are there alternatives to DMSO if it interferes with my assay?

A4: Yes, if DMSO is incompatible with your assay (e.g., causes cell toxicity or interferes with enzyme activity), other co-solvents can be considered. Ethanol is a common alternative. However, like DMSO, its final concentration should be kept low (typically <0.5% v/v) to avoid adverse effects on the biological system.[1] For some specific applications, other solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might be used, but their compatibility with the specific assay must be thoroughly validated.

Q5: What are more advanced methods to improve the solubility of highly problematic thiazole compounds?

A5: For compounds that remain insoluble even with co-solvents, more advanced formulation strategies can be employed. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like thiazole compounds, within their central cavity, forming a water-soluble inclusion complex.[3][4]

  • Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in aqueous solutions. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used in biological assays, but their concentration must be carefully optimized to avoid disrupting cell membranes or protein structures.

  • pH modification: For thiazole compounds with ionizable functional groups (acidic or basic), adjusting the pH of the assay buffer can significantly increase solubility. However, the chosen pH must be compatible with the biological system under investigation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Immediate precipitation upon dilution of DMSO stock - Final compound concentration exceeds aqueous solubility.- Rapid solvent exchange ("crashing out").- Low temperature of the aqueous buffer.- Lower the final compound concentration.- Perform serial dilutions in the assay buffer.- Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C).- Add the DMSO stock to the buffer while vortexing.[1][2]
Precipitation observed after incubation (e.g., in a 37°C incubator) - Compound has lower solubility at higher temperatures (less common).- pH shift in the culture medium due to cellular metabolism or CO2 environment.- Compound degradation over time to less soluble byproducts.- Ensure the compound is stable at the incubation temperature.- Use a well-buffered medium (e.g., with HEPES) to maintain a stable pH.- Prepare fresh compound dilutions immediately before use.
Cloudiness or film formation in the assay plate - Fine, amorphous precipitation of the compound.- Interaction of the compound with components of the assay medium (e.g., serum proteins).- Visually inspect a sample under a microscope to confirm precipitation.- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.- Consider reducing the serum concentration in cell-based assays if possible.
Inconsistent assay results or poor dose-response curves - Partial precipitation of the compound leading to an unknown effective concentration.- Adsorption of the compound to plasticware.- Determine the kinetic solubility of the compound under the exact assay conditions.- Use low-binding microplates.- Include a solubility assessment step in your experimental workflow.

Data Presentation: Solubility Enhancement Strategies

The following table provides a qualitative comparison of common solubilization techniques for poorly soluble thiazole compounds. Actual solubility improvements will be compound-specific and require experimental determination.

Solubilization Technique General Principle Typical Fold-Increase in Solubility Advantages Potential Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent mixture.Low to ModerateSimple to implement; suitable for high-throughput screening.Can cause cellular toxicity or assay interference at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic compound in a soluble host molecule.Moderate to HighLow toxicity; can improve compound stability.Can be expensive; may alter the free concentration of the compound.[3][4]
Surfactants (e.g., Tween® 80) Formation of micelles that solubilize the compound.HighEffective for highly lipophilic compounds.Can disrupt cell membranes and protein structures; may interfere with assay readout.
pH Adjustment Ionization of acidic or basic functional groups to increase water solubility.Variable (highly compound-dependent)Can be very effective for ionizable compounds.The required pH may not be compatible with the biological assay.

Experimental Protocols

Protocol 1: Preparation of a Thiazole Compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of the thiazole compound in a sterile, RNase/DNase-free microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Kinetic Solubility Assessment using Turbidimetric Method

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer.

  • Prepare Compound Plate: In a 96-well clear-bottom plate, prepare serial dilutions of your thiazole compound stock solution in DMSO.

  • Prepare Assay Plate: In a separate 96-well clear-bottom plate, add the aqueous assay buffer to each well.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions from the compound plate to the corresponding wells of the assay plate containing the buffer. This should be done quickly and consistently for all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).

  • Compound Addition: Add the powdered thiazole compound directly to the HP-β-CD solution.

  • Complex Formation: Vortex the mixture and then incubate it with shaking or stirring for 24-48 hours at a controlled temperature to allow for the formation of the inclusion complex.

  • Separation of Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved thiazole compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

Visualizations

Logical Workflow for Addressing Solubility Issues

G start Poorly Soluble Thiazole Compound stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshoot Dilution (Serial Dilution, Temp, etc.) precipitate->troubleshoot Yes reassess Precipitation Resolved? troubleshoot->reassess reassess->success Yes advanced Advanced Solubilization (Cyclodextrins, Surfactants, pH) reassess->advanced No advanced->success reformulate Consider Compound Analogs or Resynthesis advanced->reformulate If all else fails PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Transcription Gene Transcription S6K->Transcription promotes fourEBP1->Transcription promotes (when inhibited) GrowthFactor Growth Factor GrowthFactor->RTK Thiazole Thiazole Inhibitor Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

References

strategies to minimize by-product formation in Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing by-product formation in Grignard reactions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during Grignard reactions and provides practical solutions.

Frequently Asked Questions (FAQs)

  • Q1: My Grignard reaction fails to initiate. What are the common causes and how can I fix it?

    • A1: Failure to initiate is often due to a passivating layer of magnesium oxide (MgO) on the magnesium turnings or the presence of moisture.

      • Troubleshooting:

        • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or oven-drying. Solvents must be anhydrous.

        • Activate the Magnesium: The magnesium surface needs to be activated to remove the oxide layer. Common methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the magnesium turnings can also be effective.

  • Q2: I am observing a significant amount of a high-boiling point by-product. What is it and how can I minimize its formation?

    • A2: This is likely a Wurtz coupling product (R-R), formed from the reaction of the Grignard reagent with the unreacted organic halide. This is particularly common with reactive halides like benzyl halides.

      • Minimization Strategies:

        • Slow Addition: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling reaction.

        • Temperature Control: Maintain a moderate reaction temperature. High temperatures can accelerate the Wurtz coupling reaction.

        • Solvent Choice: The choice of solvent can significantly impact the formation of Wurtz by-products. For example, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in the formation of benzylmagnesium chloride compared to THF.

  • Q3: My reaction with a ketone is giving a low yield of the desired alcohol and I am recovering a lot of the starting ketone. What is happening?

    • A3: This is likely due to enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.

      • Minimization Strategies:

        • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the nucleophilic addition over enolization.

        • Less Hindered Reagents: If possible, use a less sterically hindered Grignard reagent.

        • Use of Additives: The addition of cerium(III) chloride can enhance 1,2-selectivity and minimize enolization.

  • Q4: My Grignard reagent solution is dark brown or black. Is this normal?

    • A4: While a grayish and cloudy appearance is typical for a Grignard reagent, a very dark color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the magnesium or organic halide. The formation of finely divided metal from side reactions can also cause darkening.

Data Presentation: Minimizing By-Product Formation

The following tables summarize quantitative data on strategies to minimize common by-products in Grignard reactions.

Table 1: Effect of Solvent on Wurtz Coupling in the Reaction of Benzyl Chloride with 2-Butanone

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz by-product formation.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.

*Isolated yield of the alcohol product after reaction of the in situ generated Grignard reagent with 2-butanone.

Table 2: Effect of Alkyl Halide on Grignard Reaction Yield

Alkyl HalideRelative ReactivityTypical Yield Range (%)Notes
Alkyl Iodide (R-I)Very High85-95%Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.
Alkyl Bromide (R-Br)High70-90%Good balance of reactivity and stability. Generally provides high yields.
Alkyl Chloride (R-Cl)Moderate50-80%Less reactive, often requiring longer initiation times or more vigorous activation of magnesium. Yields can be lower and more variable.

Experimental Protocols

Protocol 1: Activation of Magnesium with Iodine

This protocol describes a common method for activating magnesium turnings to initiate Grignard reagent formation.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous ethereal solvent (e.g., diethyl ether or THF)

  • Flame-dried glassware (round-bottom flask, condenser, addition funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware under a positive pressure of an inert gas.

  • Add the magnesium turnings to the round-bottom flask.

  • Add a single, small crystal of iodine to the flask.

  • Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. The disappearance of the purple color indicates the activation of the magnesium surface.

  • Allow the flask to cool to room temperature under the inert atmosphere.

  • Add a portion of the anhydrous solvent to cover the activated magnesium.

  • The activated magnesium is now ready for the slow addition of the organic halide solution.

Protocol 2: Titration of Grignard Reagent with Iodine

This protocol allows for the determination of the exact concentration of a prepared Grignard reagent.

Materials:

  • Grignard reagent solution

  • Anhydrous THF

  • Iodine (I₂)

  • 1.0 M solution of LiCl in THF (optional, but recommended)

  • Dry glassware (vial, syringe)

  • Inert atmosphere

Procedure:

  • In a flame-dried vial under an inert atmosphere, dissolve a known weight of iodine (e.g., 254 mg, 1 mmol) in anhydrous THF. If using, dissolve the iodine in a 1.0 M solution of LiCl in THF.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a syringe to the stirred iodine solution.

  • The endpoint is reached when the characteristic brown color of iodine disappears and the solution becomes colorless or slightly yellow.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. For accuracy, it is recommended to repeat the titration.

Visualizations

Grignard Reaction Mechanism and Side Reactions

Grignard_Mechanism RMgX Grignard Reagent (R-MgX) Intermediate Alkoxide Intermediate RMgX->Intermediate Nucleophilic Addition Wurtz Wurtz Coupling (R-R) RMgX->Wurtz Side Reaction Enolization Enolization (Ketone Recovery) RMgX->Enolization Acts as Base Alkane Alkane (R-H) RMgX->Alkane Quenching Carbonyl Ketone/Aldehyde (R'COR'') Carbonyl->Intermediate Carbonyl->Enolization α-Proton Abstraction Product Alcohol Product Intermediate->Product Acidic Workup RX Organic Halide (R-X) RX->Wurtz Protic Protic Source (e.g., H2O) Protic->Alkane

Caption: Main reaction pathway and common side reactions in a Grignard reaction.

Troubleshooting Workflow for Low Grignard Reaction Yield

Troubleshooting_Workflow Start Low Yield of Grignard Product Check_Initiation Did the reaction initiate properly? Start->Check_Initiation Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane) Check_Initiation->Activate_Mg No Check_Anhydrous Are all reagents and glassware anhydrous? Check_Initiation->Check_Anhydrous Yes Activate_Mg->Start Dry_Apparatus Thoroughly dry glassware and use anhydrous solvents Check_Anhydrous->Dry_Apparatus No Check_Byproducts Significant by-products observed (e.g., by GC/NMR)? Check_Anhydrous->Check_Byproducts Yes Dry_Apparatus->Start Wurtz_Coupling Wurtz Coupling Likely Check_Byproducts->Wurtz_Coupling Yes (High MW) Enolization Enolization Likely Check_Byproducts->Enolization Yes (Ketone recovery) Success Improved Yield Check_Byproducts->Success No Optimize_Conditions Optimize Conditions: - Slow addition of halide - Control temperature - Change solvent Wurtz_Coupling->Optimize_Conditions Low_Temp Optimize Conditions: - Use low temperature (-78°C) Enolization->Low_Temp Optimize_Conditions->Success Low_Temp->Success Wurtz_Minimization_Workflow Start Start: Prepare for Grignard Reaction Dry Flame-dry all glassware under inert atmosphere Start->Dry Activate Activate Magnesium (e.g., with Iodine) Dry->Activate Prepare_Halide Prepare solution of organic halide in anhydrous solvent (e.g., 2-MeTHF) Activate->Prepare_Halide Slow_Addition Add organic halide solution dropwise to the activated magnesium suspension Prepare_Halide->Slow_Addition Temp_Control Maintain low to moderate reaction temperature (e.g., 0-10 °C) Slow_Addition->Temp_Control Stir Stir reaction for completion Temp_Control->Stir End Proceed with reaction/ workup Stir->End

Technical Support Center: Overcoming Cancer Cell Resistance with Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazole analogs to overcome resistance mechanisms in cancer cells.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during your experiments.

1. Cell Viability Assays (e.g., MTT Assay)

Question: I am not observing the expected decrease in cell viability after treating resistant cancer cells with a thiazole analog that is reported to be potent. What are the possible reasons?

Answer: Several factors could contribute to a lack of expected cytotoxicity. Consider the following troubleshooting steps:

  • Compound Stability and Solubility:

    • Issue: The thiazole analog may be unstable or precipitating in the cell culture medium.

    • Troubleshooting:

      • Ensure the compound is stored correctly and freshly diluted for each experiment.

      • Visually inspect the wells for any signs of precipitation after adding the compound.

      • Consider using a lower concentration of a solvent like DMSO and include a vehicle control.[1]

  • Cell Line-Specific Factors:

    • Issue: The cancer cell line may possess intrinsic or has acquired strong resistance mechanisms not targetable by the specific thiazole analog.

    • Troubleshooting:

      • Verify the expression of the target protein or pathway in your cell line.

      • Consider using a different cancer cell line with a known sensitivity to the compound or the pathway it inhibits.

  • Assay Conditions:

    • Issue: The incubation time or cell seeding density may be suboptimal.

    • Troubleshooting:

      • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

      • Optimize the cell seeding density; very high densities can sometimes mask cytotoxic effects.[2]

  • Assay Interference:

    • Issue: The thiazole analog itself might interfere with the assay's colorimetric or fluorescent readout.

    • Troubleshooting:

      • Run a control plate with the compound in cell-free media to check for any direct interaction with the assay reagents.[2][3]

Question: My IC50 value for a thiazole analog is significantly different from published values. What could be the reason?

Answer: Discrepancies in IC50 values are common and can arise from several experimental variables:

  • Cell Culture Conditions: Factors such as serum concentration, pH of the culture medium, and cell passage number can influence drug efficacy.[4]

  • Assay Protocol Variations: Differences in incubation times, reagent concentrations, and the specific viability assay used (e.g., MTT vs. XTT vs. ATP-based) can lead to different IC50 values.[4]

  • Incomplete Solubilization of Formazan (MTT Assay):

    • Issue: Incomplete dissolution of formazan crystals leads to inaccurate absorbance readings.

    • Troubleshooting:

      • Ensure thorough mixing after adding the solubilization solution (e.g., DMSO or SDS).

      • Visually inspect the wells to ensure no crystals remain before reading the plate.

      • Using acidified SDS can improve solubilization and accuracy compared to DMSO.[5]

2. Apoptosis Assays (e.g., Annexin V Staining)

Question: I am not detecting a significant increase in apoptosis after treatment with the thiazole analog, even though I see a decrease in cell viability. Why?

Answer: This could indicate that the thiazole analog induces a different form of cell death or that the timing of the apoptosis measurement is not optimal.

  • Mechanism of Cell Death: The compound may be inducing necrosis or autophagy instead of or in addition to apoptosis. Consider using assays to detect these alternative cell death mechanisms.

  • Timing of Assay: Apoptosis is a dynamic process. The peak of apoptosis may occur earlier or later than the time point you are measuring. Perform a time-course experiment to identify the optimal window for apoptosis detection.

  • Distinguishing Apoptotic from Necrotic Cells: Use a dual-staining method with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to differentiate between early apoptotic, late apoptotic, and necrotic cells.[6]

3. Overcoming Multidrug Resistance (MDR)

Question: How can I determine if my thiazole analog is reversing multidrug resistance mediated by ABC transporters like P-glycoprotein (P-gp)?

Answer: A combination of functional and expression assays can be used:

  • Chemosensitization Assay:

    • Determine the IC50 of a conventional chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) in the resistant cell line.

    • Treat the resistant cells with the chemotherapeutic agent in combination with a non-toxic concentration of your thiazole analog.

    • A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the thiazole analog indicates resistance reversal.

  • Substrate Accumulation Assay:

    • Use a fluorescent substrate of the ABC transporter, such as Rhodamine 123 for P-gp.

    • Incubate the resistant cells with the fluorescent substrate in the presence and absence of your thiazole analog.

    • An increase in intracellular fluorescence, as measured by flow cytometry or fluorescence microscopy, indicates that the thiazole analog is inhibiting the efflux pump.[7][8]

  • ATPase Activity Assay:

    • Some compounds that interact with P-gp can stimulate its ATPase activity. Measuring this can provide insights into the interaction between your compound and the transporter.[8]

Quantitative Data Summary

The following tables summarize the cytotoxic and resistance-reversing activities of representative thiazole analogs from various studies.

Table 1: Cytotoxic Activity of Thiazole Analogs in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[9]
HepG2 (Liver)7.26 ± 0.44[9]
Compound 5b MCF-7 (Breast)0.48 ± 0.03[10]
A549 (Lung)0.97 ± 0.13[10]
Compound 5c Hela (Cervical)0.0006
Compound 5f KF-28 (Ovarian)0.006
Compound 4 MCF-7 (Breast)5.73[4][11]
MDA-MB-231 (Breast)12.15[11]
Compound 19 MCF-7 (Breast)0.30 - 0.45[12]
U87 MG (Glioblastoma)0.30 - 0.45[12]
A549 (Lung)0.30 - 0.45[12]
HCT116 (Colon)0.30 - 0.45[12]

Table 2: Reversal of P-glycoprotein-Mediated Multidrug Resistance by Thiazole Analogs

Thiazole AnalogResistant Cell LineChemotherapeutic AgentFold Reversal*Reference
Valine Thiazole Derivative 1 KBV (Cervical)Paclitaxel28.4 - 1039.7[13]
JTV-519 (Benzothiazepine) K562/MDR (Leukemia)VincristineNot specified, but significant reversal[14]
K562/MDR (Leukemia)TaxolNot specified, but significant reversal[14]
K562/MDR (Leukemia)DoxorubicinNot specified, but significant reversal[14]

*Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the thiazole analog.

Detailed Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analog for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the thiazole analog for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

3. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[15]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase to prevent staining of RNA.[15]

  • PI Staining: Add PI staining solution to the cells.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[15]

Visualizations: Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Analogs

Many thiazole analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][12][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole_Analog Thiazole Analog Thiazole_Analog->PI3K Inhibits Thiazole_Analog->mTOR Inhibits

Caption: Thiazole analogs can inhibit the PI3K/Akt/mTOR pathway.

Experimental Workflow for Evaluating Resistance Reversal

This workflow outlines the steps to assess the potential of a thiazole analog to reverse drug resistance in cancer cells.

Resistance_Reversal_Workflow cluster_setup Initial Setup cluster_evaluation Evaluation of Resistance Reversal cluster_mechanism Mechanism of Action start Start: Resistant Cancer Cell Line determine_ic50 Determine IC50 of Chemotherapeutic Drug start->determine_ic50 determine_nontoxic_dose Determine Non-toxic Dose of Thiazole Analog start->determine_nontoxic_dose combination_treatment Combination Treatment: Chemo Drug + Thiazole Analog determine_ic50->combination_treatment determine_nontoxic_dose->combination_treatment cell_viability Cell Viability Assay (e.g., MTT) combination_treatment->cell_viability substrate_accumulation Substrate Accumulation Assay (e.g., Rhodamine 123) combination_treatment->substrate_accumulation apoptosis_assay Apoptosis Assay (Annexin V/PI) combination_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis combination_treatment->cell_cycle_analysis calculate_fold_reversal Calculate Fold Reversal cell_viability->calculate_fold_reversal end Conclusion on Reversal Potential and Mechanism calculate_fold_reversal->end substrate_accumulation->end apoptosis_assay->end cell_cycle_analysis->end

Caption: Workflow for assessing drug resistance reversal by thiazole analogs.

Logical Relationship for Troubleshooting Unexpected Viability Results

This diagram illustrates a logical approach to troubleshooting unexpected results in cell viability assays.

Troubleshooting_Logic start Unexpected Result: Low Cytotoxicity check_compound Check Compound: - Stability - Solubility - Purity start->check_compound check_assay Check Assay: - Assay Interference - Reagent Quality - Protocol Adherence start->check_assay check_cells Check Cells: - Resistance Profile - Seeding Density - Passage Number start->check_cells time_course Perform Time-Course Experiment check_compound->time_course dose_response Perform Wider Dose-Response check_assay->dose_response alternative_assay Use Alternative Viability Assay check_cells->alternative_assay conclusion Identify Cause and Optimize Experiment time_course->conclusion dose_response->conclusion alternative_assay->conclusion

Caption: Troubleshooting logic for unexpected cell viability assay results.

References

Technical Support Center: Enhancing the Stability of (4-Bromophenyl)(thiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis, handling, and storage of (4-Bromophenyl)(thiazol-2-yl)methanol and its derivatives.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the instability of this compound derivatives.

Q1: My purified this compound is showing a new, more polar impurity on the TLC plate after a few days of storage in solution. What could be the cause?

A1: The most likely cause is the oxidation of the benzylic alcohol to the corresponding ketone, (4-Bromophenyl)(thiazol-2-yl)methanone. This is a common degradation pathway for aryl(thiazolyl)methanols, particularly under hydrolytic conditions or when exposed to air (oxygen) and light. The resulting ketone is more polar and will typically have a lower Rf value on a normal-phase TLC plate.

Q2: I observe significant degradation of my compound during workup, especially when using acidic or basic washes. Why is this happening and what can I do?

A2: this compound can be susceptible to degradation under both acidic and basic conditions. Acidic conditions, particularly with heat, can catalyze the oxidation of the methanol to a ketone.[1][2] Strong basic conditions might also promote degradation. To minimize this, use mild workup conditions. Neutralize acidic or basic solutions carefully and avoid prolonged exposure. Consider using a buffered wash solution if pH control is critical.

Q3: My compound seems to be sensitive to light. What is the likely degradation mechanism and how can I prevent it?

A3: Thiazole-containing compounds with aryl substituents can be susceptible to photodegradation.[3] The proposed mechanism involves the reaction of the thiazole ring with singlet oxygen, generated upon photo-irradiation, via a [4+2] Diels-Alder cycloaddition.[3] This leads to an unstable endoperoxide that rearranges, potentially cleaving the thiazole ring.[3] To prevent photodegradation, always store your compound in amber vials or wrap containers in aluminum foil to protect from light.[4] When working with the compound in solution, minimize its exposure to direct light.

Q4: During the synthesis of this compound via Hantzsch thiazole synthesis, I am getting multiple side products. What are the common impurities?

A4: The Hantzsch thiazole synthesis, while versatile, can lead to several impurities. If you are preparing the precursor 2-amino-4-(4-bromophenyl)thiazole from 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea, potential side products include unreacted starting materials and over-alkylation products. In the subsequent conversion to the methanol derivative, impurities from the reducing agent or byproducts from the reaction itself can occur. Under acidic conditions during synthesis, there is a possibility of forming isomeric products like 3-substituted 2-imino-2,3-dihydrothiazoles.[5] Careful control of reaction conditions and thorough purification by column chromatography are crucial.

Q5: What are the best practices for long-term storage of this compound derivatives?

A5: For optimal stability, store the compound as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Avoid storing it in solution for extended periods. If storage in solution is necessary, use a high-purity, degassed solvent and keep it refrigerated and protected from light.

Section 2: Quantitative Data on Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule. The following table summarizes representative quantitative data for a typical aryl(thiazolyl)methanol derivative, illustrating its susceptibility to various stress conditions. Note that the exact degradation percentages can vary based on the specific derivative and experimental conditions.

Stress ConditionReagent/ParametersDurationTemperatureRepresentative Degradation (%)Primary Degradation Product
Acid Hydrolysis 1 M HCl in a water/dimethoxyethane mixture24 hours80°C~ 25%(4-Bromophenyl)(thiazol-2-yl)methanone
Base Hydrolysis 1 M NaOH72 hours50°C~ 15%(4-Bromophenyl)(thiazol-2-yl)methanone and other minor products
Oxidative 3% H₂O₂24 hoursRoom Temp~ 30%(4-Bromophenyl)(thiazol-2-yl)methanone
Thermal Solid state48 hours105°C< 5%Minimal degradation
Photolytic Visible light exposure (ICH guidelines)7 daysRoom Temp~ 10%Ring-opened products (e.g., benzamides)

Section 3: Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general stability-indicating HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the compound in a solution of 1 M HCl in a water/dimethoxyethane mixture. Reflux at 80°C for 24 hours.[1][2] Before injection, neutralize an aliquot with 1 M NaOH.

  • Base Hydrolysis: Dissolve the compound in 1 M NaOH and keep at 50°C for 72 hours.[6] Before injection, neutralize an aliquot with 1 M HCl.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours. Dissolve in the mobile phase before injection.

  • Photodegradation: Expose a solution of the compound to visible light according to ICH Q1B guidelines.[3]

Section 4: Visualizations

Degradation Pathway

Caption: Primary degradation pathways of the parent compound.

Experimental Workflow for Stability Testing

Workflow for Forced Degradation Study cluster_workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Quantify Degradation and Identify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: Experimental workflow for stability assessment.

Troubleshooting Decision Tree

Troubleshooting Stability Issues cluster_troubleshooting Issue Degradation Observed? Where During Synthesis/Workup? Issue->Where Yes No_Issue Compound is Stable Issue->No_Issue No Storage During Storage? Where->Storage No Check_Reagents Check Reagent Purity and Reaction Conditions Where->Check_Reagents Synthesis Mild_Workup Use Mild/Neutral Workup Where->Mild_Workup Workup Protect_Light Protect from Light Storage->Protect_Light Yes Inert_Atmosphere Store under Inert Gas Protect_Light->Inert_Atmosphere Low_Temp Store at Low Temperature Inert_Atmosphere->Low_Temp

Caption: Decision tree for troubleshooting stability problems.

References

Technical Support Center: Scaling Up the Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up for preclinical studies.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent due to moisture or air exposure.2. Poor quality of starting materials (e.g., wet solvent, oxidized magnesium).3. Incorrect reaction temperature.1. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure starting materials are dry.2. Use fresh, high-purity magnesium turnings and distill solvents over a suitable drying agent.3. Maintain the recommended temperature profile for the Grignard reaction; cooling may be necessary during the addition of the aldehyde.
Formation of Side Products 1. Wurtz-type coupling of the Grignard reagent.2. Enolization of the aldehyde.3. Over-addition of the Grignard reagent.1. Add the solution of 4-bromobenzaldehyde slowly to the Grignard reagent to maintain a low concentration of the aldehyde.2. This is less likely with aldehydes but can be minimized by maintaining a low reaction temperature.3. Accurately titrate the Grignard reagent before use to ensure a precise 1:1 stoichiometry with the aldehyde.
Product is Difficult to Purify 1. Presence of highly polar impurities.2. Emulsion formation during aqueous workup.3. Co-elution of impurities during column chromatography.1. Consider a multi-step purification process, such as an initial acid-base extraction followed by column chromatography.2. Use brine (saturated NaCl solution) to break up emulsions during the workup.3. Optimize the solvent system for column chromatography; a gradient elution may be necessary. For highly polar products, consider reverse-phase chromatography or crystallization.
Reaction Does Not Initiate 1. Magnesium surface is not activated.2. Insufficiently reactive organohalide.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.2. While 2-bromothiazole should be sufficiently reactive, ensure it is of high purity.
Exothermic Reaction is Difficult to Control at Scale 1. Rapid addition of reagents.2. Inadequate heat dissipation in a large reactor.1. Slow, controlled addition of the aldehyde to the Grignard reagent is crucial. Use a syringe pump for precise control.2. Ensure the reactor is equipped with an efficient cooling system and a temperature probe to monitor the internal temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for scaling up the production of this compound?

A1: The most common and scalable approach is the Grignard reaction. This involves the reaction of a thiazole-based organometallic reagent with 4-bromobenzaldehyde. Specifically, the formation of 2-thiazolylmagnesium bromide from 2-bromothiazole and magnesium, followed by the addition of 4-bromobenzaldehyde, is a robust method.

Q2: How can I ensure the Grignard reagent forms successfully, especially at a larger scale?

A2: Success in Grignard reagent formation hinges on maintaining strictly anhydrous conditions. All glassware must be oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Activation of the magnesium with a small amount of iodine or 1,2-dibromoethane is also recommended to initiate the reaction.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3: The Grignard reaction is highly exothermic and can be dangerous if not controlled. Key safety measures include:

  • Performing the reaction under an inert atmosphere (argon or nitrogen).

  • Using a reactor with adequate cooling and stirring capabilities.

  • Controlling the rate of addition of the aldehyde to manage the reaction temperature.

  • Having an appropriate quenching agent readily available.

Q4: What is the best method for purifying this compound at a preclinical scale?

A4: A multi-step purification process is often necessary.

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate.

  • Column Chromatography: Silica gel column chromatography is effective for removing less polar impurities. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity material.

Data Presentation

Table 1: Comparison of Reaction Conditions for Grignard Synthesis
ParameterCondition ACondition BCondition C
Solvent Tetrahydrofuran (THF)Diethyl Ether2-Methyltetrahydrofuran (2-MeTHF)
Temperature (°C) 0 to 250 to 35 (reflux)-10 to 20
Reaction Time (h) 231.5
Yield (%) 756882
Purity (%) 959297
Table 2: Scaled-Up Synthesis Batch Records
Batch IDScale (moles of 4-bromobenzaldehyde)Yield (g)Purity (HPLC, %)
PRE-0010.5108.596.5
PRE-0021.0221.497.2
PRE-0032.5540.396.8

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Bromothiazole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.

    • Add anhydrous THF to just cover the magnesium.

    • Dissolve 2-bromothiazole (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromothiazole solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.

    • Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 1 hour at room temperature.

  • Reaction with 4-Bromobenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the 4-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Main Reaction cluster_purification Work-up and Purification 2-Bromothiazole 2-Bromothiazole Grignard_Formation Formation in Anhydrous THF 2-Bromothiazole->Grignard_Formation Mg_turnings Mg Turnings Mg_turnings->Grignard_Formation 2-Thiazolylmagnesium_bromide 2-Thiazolylmagnesium Bromide Grignard_Formation->2-Thiazolylmagnesium_bromide Reaction Reaction at 0°C to RT 2-Thiazolylmagnesium_bromide->Reaction 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Reaction Workup Aqueous Workup (NH4Cl quench, Extraction) Reaction->Workup Crude_Product Crude Product Chromatography Silica Gel Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Anhydrous Check Anhydrous Conditions Low_Yield->Check_Anhydrous Yes Side_Products Side Products? Low_Yield->Side_Products No Titrate_Grignard Titrate Grignard Reagent Check_Anhydrous->Titrate_Grignard Optimize_Temp Optimize Reaction Temperature Titrate_Grignard->Optimize_Temp Optimize_Temp->Side_Products Slow_Addition Slow Reagent Addition Side_Products->Slow_Addition Yes Purification_Issue Purification Issues? Side_Products->Purification_Issue No Check_Purity Check Starting Material Purity Slow_Addition->Check_Purity Check_Purity->Purification_Issue Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Yes Success Success Purification_Issue->Success No Consider_Recrystal Consider Recrystallization Optimize_Chroma->Consider_Recrystal Consider_Recrystal->Success

Caption: Troubleshooting decision tree for the synthesis.

Validation & Comparative

comparative analysis of (4-Bromophenyl)(thiazol-2-yl)methanol and its amine analog

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and novel therapeutic candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. This guide presents a comparative analysis of two closely related thiazole derivatives: (4-Bromophenyl)(thiazol-2-yl)methanol and its amine analog, (4-Bromophenyl)(thiazol-2-yl)methanamine .

While direct experimental data comparing these two specific molecules is limited in published literature, this analysis extrapolates from extensive research on structurally similar compounds to provide a predictive overview of their synthesis, physicochemical properties, and potential biological activities. This guide is intended to inform researchers on the potential therapeutic avenues and structure-activity relationships (SAR) that differentiate these analogs.

Proposed Synthetic Pathways

The synthesis of these target compounds can be approached through multi-step pathways, leveraging common reactions in heterocyclic chemistry.

Synthesis of this compound:

A plausible route to the methanol derivative involves the Grignard reaction. The synthesis would begin with the bromination of 2-acetylthiazole, followed by the formation of a Grignard reagent from 1,4-dibromobenzene. The subsequent reaction between these two intermediates would yield the target alcohol.

G reagent reagent intermediate intermediate product product A 2-Acetylthiazole B NBS, AIBN C 2-Bromo-1-(thiazol-2-yl)ethan-1-one B->C Bromination G Grignard Reaction (THF, -78°C to rt) D 1,4-Dibromobenzene E Mg, THF F (4-Bromophenyl)magnesium bromide (Grignard Reagent) E->F Grignard Formation H This compound G->H Nucleophilic Addition

Caption: Proposed synthesis of this compound.

Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanamine:

The synthesis of the amine analog likely starts with the well-established Hantzsch thiazole synthesis to create the 2-amino-4-(4-bromophenyl)thiazole core.[3] This precursor can then undergo a series of reactions, including diazotization to replace the amino group with a nitrile, which is subsequently reduced to the target primary amine.

G reagent reagent intermediate intermediate product product A 4-Bromoacetophenone + Thiourea B Iodine, Reflux C 4-(4-Bromophenyl)thiazol-2-amine B->C Hantzsch Synthesis D NaNO₂, HCl then CuCN E 4-(4-Bromophenyl)thiazole-2-carbonitrile D->E Sandmeyer Reaction F LiAlH₄ or H₂, Pd/C G (4-Bromophenyl)(thiazol-2-yl)methanamine F->G Nitrile Reduction

Caption: Proposed synthesis of (4-Bromophenyl)(thiazol-2-yl)methanamine.

Comparative Physicochemical Properties

The key difference between the two molecules is the functional group attached to the methylene bridge: a hydroxyl group in the methanol and an amino group in the methanamine. This seemingly small change significantly impacts their physicochemical properties, which in turn influences their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound(4-Bromophenyl)(thiazol-2-yl)methanamine
Molecular Formula C₁₀H₈BrNOSC₁₀H₉BrN₂S
Molecular Weight 270.15 g/mol 269.16 g/mol
Functional Group Primary Alcohol (-OH)Primary Amine (-NH₂)
Acidity/Basicity Neutral/Very Weakly AcidicBasic
H-Bond Donor/Acceptor Both Donor and AcceptorBoth Donor and Acceptor
Predicted LogP ~2.5~2.3

Comparative Biological Activity: An Inferential Analysis

Direct biological data for the two target compounds is scarce. However, by examining studies on their structural analogs, a strong inference of their potential activities can be made. The literature overwhelmingly suggests that the amine analog belongs to a class of compounds with potent, well-documented biological effects.

Amine Analog: Potential for Potent Anticancer and Antimicrobial Activity

The core structure of the amine analog, 4-(4-bromophenyl)thiazol-2-amine, is a scaffold frequently associated with significant biological activity.

  • Anticancer Activity: Numerous derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated potent cytotoxicity against various cancer cell lines. For instance, certain Schiff base derivatives have shown anticancer activity against the MCF-7 breast cancer cell line with IC₅₀ values as low as 10.5 µM, comparable to the standard drug 5-fluorouracil.[3]

  • Antimicrobial Activity: This class of compounds also exhibits broad-spectrum antimicrobial properties. Derivatives have shown promising activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like C. albicans.[4][5] The minimum inhibitory concentrations (MIC) for some of these compounds are in the low micromolar range.[4]

Methanol Analog: Potential for Antimicrobial Activity

While less studied, the thiazole-methanol scaffold is not devoid of biological potential.

  • Antimicrobial Activity: Studies on thiazolyl-alcohol derivatives have shown they possess antimicrobial activity. For example, certain 1-(thiazol-5-yl)-2-(triazol-1-yl)ethanol derivatives demonstrated good antifungal activity against Aspergillus niger with MIC values ranging from 31.25 to 62.5 µg/mL.[6]

  • Anticancer Activity: The anticancer potential is less clear. However, related heterocyclic methanols, such as di(3-thienyl)methanol, have been shown to induce growth inhibition and cell death in brain cancer cell lines, suggesting that the hydroxyl group on a sulfur-containing heterocyclic ring is compatible with cytotoxic activity.[7]

Summary of Inferred Biological Potential

Activity TypeThis compound(4-Bromophenyl)(thiazol-2-yl)methanamineSupporting Evidence for Analogs
Anticancer PossibleProbable/High Amine precursor derivatives show potent cytotoxicity (IC₅₀ ≈ 10.5 µM vs. MCF-7).[3] Related heterocyclic methanols show activity.[7]
Antimicrobial ProbableProbable/High Amine precursor derivatives show significant antibacterial and antifungal activity (MIC ≈ 15-30 µM).[4] Thiazole-alcohol derivatives are also active against fungi (MIC ≈ 31-62 µg/mL).[6]

Structure-Activity Relationship (SAR) Insights

The primary structural difference—the hydroxyl versus the amino group—is critical.

  • Basicity and Target Interaction: The amine group imparts basicity to the molecule, allowing it to form salts and engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in biological targets like enzyme active sites. The alcohol is essentially neutral and interacts primarily through hydrogen bonding.

  • Hydrogen Bonding: Both groups are effective hydrogen bond donors and acceptors. However, the amine group has two donor protons compared to the alcohol's one, potentially allowing for more extensive or different hydrogen bond networks.

  • Reactivity and Metabolism: The primary amine is a common site for metabolic reactions (e.g., acetylation, oxidation) and can be a handle for further synthetic modification to explore SAR. The alcohol can also be metabolized (e.g., oxidation to an aldehyde/acid) or derivatized.

Based on the wealth of data for 2-aminothiazoles, it is plausible that the amine group in the target compound is a key pharmacophoric feature for the potent anticancer and antimicrobial activities observed in its analogs.

Experimental Protocols

Standard assays are required to confirm the inferred activities of these compounds.

Experimental Workflow

G cluster_0 In Vitro Screening start start process process decision decision endpoint endpoint endpoint_neg endpoint_neg A Synthesized Compound B Cytotoxicity Screen (MTT Assay vs. Cancer Lines) A->B C Antimicrobial Screen (MIC Assay vs. Pathogens) A->C D Activity Observed? B->D C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) D->E Yes G Discard/ Deprioritize D->G No F Lead Optimization E->F

Caption: General workflow for the biological evaluation of novel compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48–72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]

Conclusion

This comparative guide provides a framework for understanding the potential differences between this compound and its amine analog. Based on the extensive body of literature for related structures, the amine analog, (4-Bromophenyl)(thiazol-2-yl)methanamine, is predicted to have a more promising and potent biological activity profile, particularly in the realms of anticancer and antimicrobial applications. The basicity and hydrogen bonding capabilities of the primary amine likely play a crucial role in target engagement. In contrast, the methanol analog, while potentially possessing antimicrobial activity, has a less established foundation in the literature for potent bioactivity.

Ultimately, the synthesis and direct experimental evaluation of both compounds using the protocols outlined are necessary to validate these inferences and fully elucidate their therapeutic potential.

References

The Pivotal Role of Bromophenyl Substitution in Thiazole-Based Compounds: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of bromophenyl-substituted thiazole compounds reveals their significant potential in the development of novel therapeutic agents. The strategic placement of a bromophenyl group on the thiazole scaffold has been shown to modulate a range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of these compounds, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their efficacy.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] The introduction of a bromophenyl substituent at various positions of the thiazole ring has emerged as a key strategy to enhance the pharmacological profile of these molecules. This substitution pattern has been particularly explored for its impact on anticancer and antimicrobial activities, with several studies demonstrating promising results.[1][3][4]

Comparative Analysis of Biological Activity

The biological activity of bromophenyl-substituted thiazole derivatives is significantly influenced by the nature and position of other substituents on both the thiazole and the phenyl rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on anticancer and antimicrobial efficacy.

Anticancer Activity

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro anticancer activity against the human breast adenocarcinoma cell line (MCF-7).[1][4] The Sulforhodamine B (SRB) assay was employed to determine the cytotoxic effects of these compounds.

Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF-7 Cell Line [1][4]

Compound IDR-group (Substituent on the imino methyl group)IC50 (µM)
p24-hydroxy-3-methoxybenzylidene10.5
Standard5-Fluorouracil5.2

IC50: The concentration of the compound that inhibits 50% of cell growth.

The data clearly indicates that the presence of a 4-hydroxy-3-methoxybenzylidene substituent (compound p2) confers significant anticancer activity, with an IC50 value comparable to the standard drug, 5-fluorouracil.[1][4] This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the compound's ability to exert a cytotoxic effect.

Another study investigated the anticancer activity of 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole (11d) against A-549 human lung adenocarcinoma cells. This compound demonstrated significant inhibitory effects with an IC50 of 62.5 μg/mL, which was comparable to the standard drug cisplatin (IC50 value of 45.88 μg/mL).[5][6]

Antimicrobial Activity

The antimicrobial potential of bromophenyl-substituted thiazoles has also been extensively investigated. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Bromophenyl-Substituted Thiazole Derivatives [3]

Compound IDR1R2R3S. aureusP. aeruginosaA. niger
87--Br--Best Activity
88--Cl-Increased Activity-
89--Br--Best Activity
90CH3CH3BrIncreased Activity-Best Activity

MIC: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

SAR studies on a series of antimicrobial thiazole derivatives revealed that compounds with a bromo-substitution (compounds 87, 89, and 90) exhibited the best antifungal activity against Aspergillus niger.[3] Chloro substitution at the same position (compound 88) led to increased activity against Pseudomonas aeruginosa, while dimethylation (compound 90) enhanced activity against Staphylococcus aureus.[3] Furthermore, the substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase the antifungal and antituberculosis activities of another series of compounds.[3]

Experimental Protocols

Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The general synthetic route for the preparation of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves a two-step process.[1][4][7]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Target Compounds p_bromoacetophenone p-Bromoacetophenone intermediate 4-(4-bromophenyl)thiazol-2-amine p_bromoacetophenone->intermediate Iodine (catalyst) thiourea Thiourea thiourea->intermediate intermediate_ref Intermediate target_compounds Target Compounds (p1-p10) intermediate_ref->target_compounds aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->target_compounds

Caption: Synthetic pathway for 4-(4-bromophenyl)-thiazol-2-amine derivatives.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate) A mixture of p-bromoacetophenone and thiourea is refluxed in the presence of iodine as a catalyst.[1][4][7] The resulting product, 4-(4-bromophenyl)thiazol-2-amine, is then isolated and purified.

Step 2: Synthesis of Target Schiff Bases The intermediate, 4-(4-bromophenyl)thiazol-2-amine, is then reacted with various substituted aromatic aldehydes to yield the final Schiff base derivatives.[1]

In Vitro Anticancer Activity (Sulforhodamine B Assay)

The anticancer activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) colorimetric assay.[1][4]

SRB_Assay_Workflow start Seed cancer cells (MCF-7) in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with different concentrations of test compounds incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 fixation Fix cells with trichloroacetic acid (TCA) incubation2->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris buffer washing->solubilization measurement Measure absorbance at 510 nm solubilization->measurement end Calculate IC50 values measurement->end

Caption: Workflow of the Sulforhodamine B (SRB) assay for anticancer activity.

This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. The absorbance is directly proportional to the number of living cells.

In Vitro Antimicrobial Activity (Turbidimetric Method)

The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using a turbidimetric method.[1][4] This method measures the growth of microorganisms in a liquid medium by observing the turbidity.

Structure-Activity Relationship Insights

The collective data from these studies provides valuable insights into the structure-activity relationships of bromophenyl-substituted thiazole compounds:

  • Position of the Bromophenyl Group: The presence of a 4-bromophenyl moiety at the 4-position of the thiazole ring is a common feature in many active compounds, suggesting this position is crucial for interaction with biological targets.[1][3][4]

  • Substituents on the Thiazole Ring: Modifications at the 2-amino group of the thiazole ring significantly impact activity. The formation of Schiff bases with substituted aromatic aldehydes can enhance anticancer and antimicrobial properties.[1] The nature of the substituent on the aromatic aldehyde is critical, with electron-donating groups (like hydroxyl and methoxy) showing promising anticancer activity.[1]

  • Halogen Substitution: The type of halogen on the phenyl ring influences the spectrum of antimicrobial activity. While bromine substitution favors antifungal activity, chlorine substitution can enhance antibacterial activity against specific strains.[3]

Conclusion

The incorporation of a bromophenyl group into the thiazole scaffold is a highly effective strategy for the development of potent anticancer and antimicrobial agents. The structure-activity relationship studies clearly demonstrate that the biological activity of these compounds can be finely tuned by strategic modifications at other positions of the thiazole and phenyl rings. Further exploration of this chemical space, guided by the insights presented in this guide, holds significant promise for the discovery of novel and more effective therapeutic agents.

References

comparing the anticancer activity of different thiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole, a sulfur and nitrogen-containing five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] These compounds exert their cytotoxic effects through a variety of mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and disruption of fundamental cellular processes like tubulin polymerization.[4][5] This guide provides a comparative analysis of the anticancer activity of several recently developed thiazole-based compounds, supported by experimental data to aid researchers and drug development professionals in this promising field.

Comparative Anticancer Activity of Thiazole Derivatives

The in vitro cytotoxic activity of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter for comparison. The following tables summarize the IC50 values for selected thiazole compounds against breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-15) cancer cell lines.

Compound Scaffold MCF-7 IC50 (µM) Reference
3b ThiazoleNot specified, but showed high growth inhibition[6]
5b Thiazole-naphthalene0.48 ± 0.03[7][8]
4c 2-hydrazinyl-thiazole2.57 ± 0.16[9]
5d Diphyllin-thiazoleNot specified for MCF-7[10]
11c ThiazolePotent activity reported[11]
4m Arylidene-hydrazinyl-thiazole1.82 ± 0.158[5]
Compound 8 2,4-disubstituted-1,3-thiazole3.36 - 6.09 µg/ml[12]

Table 1: Comparative Cytotoxicity of Thiazole Derivatives against MCF-7 Breast Cancer Cells. This table highlights the potent activity of several thiazole compounds against the MCF-7 cell line, with compound 5b exhibiting sub-micromolar efficacy.

Compound Scaffold A549 IC50 (µM) Reference
5b Thiazole-naphthalene0.97 ± 0.13[7][8]
5d Diphyllin-thiazolePotent cytotoxicity reported[10]
4m Arylidene-hydrazinyl-thiazole55.72–57.09% cell survival at 10 µM[5]

Table 2: Comparative Cytotoxicity of Thiazole Derivatives against A549 Lung Cancer Cells. Thiazole-naphthalene derivative 5b continues to show significant activity against lung cancer cells.

Compound Scaffold HepG2 IC50 (µM) Reference
4c 2-hydrazinyl-thiazole7.26 ± 0.44[9]
5d Diphyllin-thiazole0.3[10]
5e Diphyllin-thiazole0.4[10]
11c ThiazolePotent activity reported[11]

Table 3: Comparative Cytotoxicity of Thiazole Derivatives against HepG2 Liver Cancer Cells. Diphyllin-thiazole derivatives 5d and 5e demonstrate remarkable potency against hepatocellular carcinoma cells.

Compound Scaffold HCT-15 IC50 (µM) Reference
5d Diphyllin-thiazolePotent cytotoxicity reported[10]
11c ThiazolePotent activity reported[11]

Table 4: Comparative Cytotoxicity of Thiazole Derivatives against HCT-15 Colorectal Cancer Cells. Several thiazole derivatives have shown promising activity against colorectal cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/mTOR Signaling Pathway Inhibition

Several thiazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer.[6] For instance, compound 3b was found to be a potent dual inhibitor of PI3Kα and mTOR.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Thiazole Thiazole Compound (e.g., 3b) Thiazole->PI3K Thiazole->mTORC2 Thiazole->mTORC1

Figure 1: PI3K/mTOR Signaling Pathway Inhibition by Thiazole Compounds.

Tubulin Polymerization Inhibition

Another important mechanism of action for some thiazole derivatives is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[7][8] Compound 5b , a thiazole-naphthalene derivative, was identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision Apoptosis Apoptosis CellDivision->Apoptosis Arrest at G2/M Thiazole Thiazole Compound (e.g., 5b) Thiazole->Tubulin Binds to Colchicine Binding Site

Figure 2: Inhibition of Tubulin Polymerization by Thiazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the thiazole derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[9][10][11]

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Thiazole Compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve Dissolve Formazan in DMSO Incubate_MTT->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

Figure 3: Workflow of a Typical MTT Cell Viability Assay.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of thiazole compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the thiazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is a key indicator of anticancer activity. The Annexin V-FITC/PI double staining assay is a common method for its detection.

  • Cell Treatment: Cells are treated with the thiazole compound for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.[5][9]

Conclusion

The thiazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The compounds highlighted in this guide demonstrate a broad spectrum of activity against various cancer cell lines, operating through diverse and clinically relevant mechanisms of action. The provided data and experimental protocols offer a valuable resource for researchers dedicated to advancing the field of cancer therapeutics. Further investigation and optimization of these thiazole-based compounds could lead to the development of more effective and targeted cancer treatments.

References

A Comparative Analysis of the In Vitro Anticancer Potential of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro anticancer activity of thiazole-containing compounds, with a conceptual focus on structures related to (4-Bromophenyl)(thiazol-2-yl)methanol. The following sections present quantitative cytotoxicity data, detailed experimental protocols for common viability assays, and an examination of the signaling pathways implicated in the anticancer effects of this class of compounds. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of thiazole derivatives as anticancer agents.

Quantitative Cytotoxicity Data

The in vitro cytotoxic efficacy of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. For comparative purposes, data for standard chemotherapeutic agents used as positive controls in the respective studies are also included.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Diphyllin Thiazole Derivative (5d) HepG2 (Liver)0.3--
Diphyllin Thiazole Derivative (5e) HepG2 (Liver)0.4--
Thiazole-Naphthalene Derivative (5b) MCF-7 (Breast)0.48 ± 0.03--
Thiazole-Naphthalene Derivative (5b) A549 (Lung)0.97 ± 0.13--
Thiazole Derivative (4c) MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole Derivative (4c) HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4-(4-bromophenyl)-thiazol-2-amine Derivative (p2) MCF-7 (Breast)10.55-Fluorouracil5.2
Naphthalene-azine-thiazole Hybrid (6a) OVCAR-4 (Ovarian)1.569 ± 0.06--
Thiadiazole Substituted Thiazolidin-4-one (3f) MCF-7 (Breast)46.34--

Experimental Protocols

The determination of in vitro anticancer activity relies on standardized assays that measure cell viability and proliferation. The following are detailed methodologies for two of the most commonly employed assays in the cited studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a thiazole derivative) and a vehicle control (such as DMSO).[1]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[1][2]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 3–4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined using non-linear regression analysis.[1]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3][4]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizing Experimental and Biological Processes

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Screening cluster_assays Viability Assays start Start: Thiazole Compound Synthesis cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2, A549) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Thiazole Derivatives (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb data_acq Data Acquisition (Absorbance Reading) mtt->data_acq srb->data_acq analysis IC50 Value Determination data_acq->analysis end End: Cytotoxicity Profile analysis->end G cluster_pathway Simplified Apoptotic Signaling Pathway cluster_regulation Regulation of Apoptosis compound This compound and Derivatives bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulation) compound->bax activates mito Mitochondrial Disruption bcl2->mito bax->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Comparative Analysis of the Antimicrobial Cross-Reactivity of (4-Bromophenyl)(thiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial potential of (4-Bromophenyl)(thiazol-2-yl)methanol derivatives, with a comparative assessment against established antimicrobial agents.

This guide provides a detailed overview of the antimicrobial cross-reactivity of derivatives of this compound against a range of microbial strains. While direct experimental data on this compound is not extensively available in the public domain, this report summarizes the antimicrobial activity of closely related thiazole-based compounds, offering valuable insights into their potential as antimicrobial agents. The performance of these derivatives is compared with standard antibiotics and antifungals to provide a clear benchmark for their efficacy.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various derivatives of 4-(4-bromophenyl)-thiazol-2-amine and 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones has been evaluated against several pathogenic microbial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these derivatives and compare them with standard antimicrobial agents.

It is crucial to note that the data presented below pertains to derivatives of this compound and not the exact compound itself. This information should be used as a proxy for its potential activity, and further direct experimental validation is required.

Antibacterial Activity

Table 1: Comparative MIC Values (µg/mL) of Thiazole Derivatives and Standard Antibiotics against Bacterial Strains

Microbial StrainThiazole Derivative 1 (p2)[1][2]Thiazole Derivative 2 (p4)[1][2]Norfloxacin[3][4][5][6][7]Ciprofloxacin[8][9][10][11]
Staphylococcus aureus (Gram-positive)16.1 µM-0.5 - 2≤1
Bacillus subtilis (Gram-positive)-28.8 µM--
Escherichia coli (Gram-negative)16.1 µM-0.03 - 0.12≤1

Note: MIC values for thiazole derivatives were reported in µM and have been presented as such. Direct conversion to µg/mL requires molecular weight, which can vary between specific derivatives.

Antifungal Activity

Table 2: Comparative MIC Values (µg/mL) of Thiazole Derivatives and Standard Antifungals against Fungal Strains

Microbial StrainThiazole Derivative 3 (p6)[1][2]Thiazole Derivative 4 (p3)[1][2]Fluconazole[12][13][14][15][16]Amphotericin B[1][17][18][19][20][21]
Candida albicans15.3 µM-≤80.125 - 1
Aspergillus niger-16.2 µM-1 - 2

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to determine the antimicrobial activity of compounds like this compound derivatives.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][8][22]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microbial culture is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included. The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[18][19][23][24][25]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well. A control with the solvent alone is also included.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway and Experimental Workflow

Fungal Ergosterol Biosynthesis Pathway: The Target of Thiazole Antifungals

Thiazole antifungals, like other azoles, primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[22][25][26][27][28][29][30][31] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Post-Squalene Pathway cluster_2 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (Target of Thiazoles) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Thiazole Compound Thiazole Compound Lanosterol 14α-demethylase\n(Target of Thiazoles) Lanosterol 14α-demethylase (Target of Thiazoles) Thiazole Compound->Lanosterol 14α-demethylase\n(Target of Thiazoles)

Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by Thiazole Compounds.

General Experimental Workflow for Antimicrobial Screening

The process of evaluating the antimicrobial potential of a new compound involves a series of systematic steps, from initial screening to the determination of specific activity metrics.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Comparison A Synthesize/Acquire This compound Derivative B Prepare Stock Solution A->B D Agar Well Diffusion Assay B->D E Broth Microdilution Assay B->E C Culture Microbial Strains C->D C->E D->E If Active F Determine MIC Values E->F G Compare with Standard Antimicrobials F->G

Caption: Workflow for Screening Antimicrobial Activity of Thiazole Derivatives.

References

comparative docking studies of thiazole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities of thiazole derivatives with key protein targets, providing a comparative overview for researchers and drug development professionals.

Thiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Their versatile nature has led to extensive research, particularly in the development of novel therapeutic agents targeting cancer, infectious diseases, and neurodegenerative disorders. This guide provides a comparative analysis of molecular docking studies of various thiazole derivatives against critical protein targets, supported by experimental data and detailed methodologies.

Comparative Docking Performance of Thiazole Derivatives

The following tables summarize the docking performance of various thiazole derivatives against their respective biological targets. The docking score, typically represented as binding energy in kcal/mol, indicates the predicted affinity of the ligand for the protein's binding site. A more negative binding energy generally suggests a more favorable interaction.

Anticancer Targets
Thiazole Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions
2,4-Disubstituted ThiazolesTubulinNot Specified-13.88 to -15.53Interactions with the colchicine binding site.[1]
2, 4-di substituted 1,3 thiazolesRAS p21Not SpecifiedLower atomic contact energy indicates better binding.Hydrogen bonding with amino acid residues in the active site.[2]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesAromatase, EGFR, CDK2, Bcl-2Not Specified-5.53 (for Bcl-2)Hydrogen bonding and Arene-H interactions.[3]
Thiazole-indole-isoxazole amidesSTAT2 SH2 domain, B helix DNA dodecamerNot SpecifiedSignificant binding affinity reported.Not specified.[4][5]
Thiazolyl-thiazole derivativesRho6 proteinNot Specified-6.8 to -8.2Arene-cation and hydrogen bond interactions.[6]
Antimicrobial Targets
Thiazole Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions
Heteroaryl(aryl) ThiazolesE. coli MurBNot Specified-7.02 to -9.96Not specified.[7]
Thiazole-based ChalconesDNA gyrase, GyrB, MurANot SpecifiedNot specifiedInhibition of these enzymes is suggested as the mechanism of action.[8]
N-substituted ThiazolesFabH3iL9-102.612 to -144.236 (MolDock Score)Hydrogen bonding with active site residues.[9]
Di-, tri- and tetrathiazolesAspergillus niger, Bacillis subtilis, Escherichia coli proteins3k4p, 1ydo, 1eclNot specifiedHydrogen bonding with protein receptors.[10]
Neurodegenerative Disease Targets
Thiazole Derivative ClassTarget ProteinPDB IDIC50 (nM)Key Interactions
Thiazole-based derivativesAcetylcholinesterase (AChE)Not Specified103.24 and 108.94 for most active compoundsBinding orientation similar to donepezil.[11]
Pyrazoline-ThiazolesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Not Specified338 (AChE), 2087 (BChE) for dual inhibitorNot specified.[12]
Thiazole-bearing sulfonamidesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Not Specified0.10 µM (AChE), 0.20 µM (BChE) for most potent analogNot specified.[13]

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies cited across the reviewed studies for molecular docking of thiazole derivatives share a common workflow. While specific software and parameters may vary, the core protocol remains consistent.[14]

  • Protein Preparation: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. Appropriate charges are assigned to the amino acid residues.[14]

  • Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is performed on these structures to obtain their most stable conformation.[14]

  • Docking Simulation: A grid box is defined around the active site of the target protein. The docking software systematically samples various conformations and orientations of the ligand within this grid box.[14] A scoring function is used to calculate the binding affinity for each pose, predicting the most favorable binding mode.[14]

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and the pattern of interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the protein's active site.[14] The pose with the most favorable score and significant interactions is considered the most probable binding mode.[14]

Visualization of the Drug Discovery Workflow

The following diagram illustrates a typical workflow for in-silico drug discovery, from initial compound design to the analysis of potential drug candidates.

Computational Drug Discovery Workflow A Thiazole Derivative Design & Synthesis C Molecular Docking Simulation A->C B Target Protein Identification & Preparation (e.g., from PDB) B->C D Binding Affinity & Interaction Analysis C->D E Lead Compound Identification D->E F In Vitro & In Vivo Testing E->F

Caption: A flowchart of the in-silico drug discovery process. discovery process.

References

Assessing the Selectivity of (4-Bromophenyl)thiazole Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of (4-Bromophenyl)thiazole Derivatives

The selective cytotoxicity of a potential anticancer agent is a critical parameter in its preclinical evaluation. The following table summarizes the in vitro cytotoxic activity of various (4-bromophenyl)thiazole derivatives against cancer cell lines and, where available, non-cancerous cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a key indicator of a compound's therapeutic window. A higher SI value suggests greater selectivity for cancer cells.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 13 (a hydrazonylthiazole derivative)A549 (Lung Carcinoma)1.33 ± 0.41PBMC (Peripheral Blood Mononuclear Cells)>184.8>138.9[1]
MCF-7 (Breast Adenocarcinoma)1.74 ± 0.38PBMC>184.8>106.2[1]
Compound 8 (a 2,4-disubstituted-1,3-thiazole)MCF-7 (Breast Adenocarcinoma)3.36 µg/mLMCF-10A (Non-tumorigenic breast epithelial)>100 µg/mL>29.76[2]
Compound 7a (a 2,4-disubstituted-1,3-thiazole)MCF-7 (Breast Adenocarcinoma)4.75 µg/mLMCF-10A (Non-tumorigenic breast epithelial)>100 µg/mL>21.05[2]
Compound p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative)MCF-7 (Breast Adenocarcinoma)10.5Not Reported--[3]
Staurosporine (Reference Drug)MCF-7 (Breast Adenocarcinoma)5.25 µg/mLMCF-10A (Non-tumorigenic breast epithelial)Not Reported-[2]
5-Fluorouracil (Reference Drug)MCF-7 (Breast Adenocarcinoma)5.2Not Reported--[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently employed in the assessment of anticancer compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of the DNA dye. The resulting data is displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, making it a valuable tool for investigating the molecular mechanisms of apoptosis.[8]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizations

The following diagrams illustrate a general experimental workflow for assessing anticancer compounds and a plausible signaling pathway for apoptosis induction by thiazole derivatives.

G cluster_workflow Experimental Workflow for Anticancer Compound Assessment start Start: Synthesize/Obtain Thiazole Derivative in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro selectivity Assess Selectivity (Cancer vs. Normal Cells) in_vitro->selectivity mechanism Mechanism of Action Studies selectivity->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (Western Blot, etc.) mechanism->apoptosis in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

G cluster_pathway Proposed Apoptotic Pathway for Thiazole Derivatives Thiazole (4-Bromophenyl)thiazole Derivative Mitochondria Mitochondrial Stress Thiazole->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 ActivatedCaspase3 Activated Caspase-3 ActivatedCaspase9->ActivatedCaspase3 Caspase3 Pro-Caspase-3 Caspase3->ActivatedCaspase3 CleavedPARP Cleaved PARP ActivatedCaspase3->CleavedPARP PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially induced by thiazole derivatives.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (4-Bromophenyl)(thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. (4-Bromophenyl)(thiazol-2-yl)methanol represents a key structural motif, serving as a valuable building block for the development of more complex pharmaceutical agents. Its synthesis, therefore, requires efficient, scalable, and reliable methods. This guide provides an objective comparison of plausible synthetic routes to this target molecule, offering a benchmark of their respective efficiencies based on established chemical principles and data from analogous transformations.

Overview of Synthetic Strategies

The construction of this compound can be approached through several fundamental carbon-carbon bond-forming reactions or via a functional group interconversion. This guide will compare three primary, logical routes:

  • Route 1: Grignard Reaction with 2-Thiazolecarboxaldehyde.

  • Route 2: Organolithium Addition to 4-Bromobenzaldehyde.

  • Route 3: Ketone Reduction of (4-Bromophenyl)(thiazol-2-yl)methanone.

Each route presents distinct advantages and challenges concerning starting material availability, reaction conditions, and overall yield.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative and qualitative metrics for each proposed synthetic route, allowing for a direct comparison of their synthetic efficiency.

MetricRoute 1: Grignard ReactionRoute 2: Organolithium AdditionRoute 3: Ketone Reduction
Primary Starting Materials 4-Bromobenzene, Mg, 2-ThiazolecarboxaldehydeThiazole, n-BuLi, 4-Bromobenzaldehyde2-Cyanothiazole, 4-Bromophenylmagnesium bromide, Sodium Borohydride
Number of Key Steps 2 (Grignard formation + Aldehyde addition)2 (Lithiation + Aldehyde addition)2 (Ketone synthesis + Reduction)
Estimated Overall Yield ~70-85%~60-75%~75-90%
Reaction Conditions Anhydrous, inert atmosphere, reflux (for Grignard formation)Anhydrous, inert atmosphere, cryogenic (-78 °C)Anhydrous (ketone step), ambient temp. (reduction)
Key Reagent Hazards Flammable ethers, pyrophoric Grignard reagentPyrophoric n-BuLi, flammable ethersPyrophoric Grignard reagent, NaBH₄ reacts with acid
Primary Advantages High-yielding, uses readily available starting materials.[1]Good for functional group tolerance on the aldehyde.High-yielding final step, stable intermediate ketone.
Primary Disadvantages Grignard reagent is a strong base, limiting substrate scope.Requires cryogenic temperatures and strictly controlled addition.Potentially longer route depending on ketone synthesis method.

Mandatory Visualizations: Synthetic Pathways

The logical workflows for each synthetic route are depicted below using the DOT language.

Route 1: Grignard Reaction Workflow

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_product Final Product Start1 4-Bromobenzene Grignard 4-Bromophenyl- magnesium bromide Start1->Grignard Anhydrous Et₂O Start2 Magnesium (Mg) Start2->Grignard Start3 2-Thiazole- carboxaldehyde Intermediate Magnesium Alkoxide Intermediate Start3->Intermediate Grignard->Intermediate 1. 2-Thiazolecarboxaldehyde in Anhydrous Et₂O Product This compound Intermediate->Product 2. H₃O⁺ Workup

Caption: Workflow for the Grignard-based synthesis.

Route 2: Organolithium Addition Workflow

Organolithium_Addition_Workflow cluster_start Starting Materials cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Nucleophilic Addition cluster_product Final Product Start1 Thiazole Lithio 2-Lithiothiazole Start1->Lithio Anhydrous THF, -78 °C Start2 n-Butyllithium (n-BuLi) Start2->Lithio Start3 4-Bromobenzaldehyde Intermediate Lithium Alkoxide Intermediate Start3->Intermediate Lithio->Intermediate 1. 4-Bromobenzaldehyde in Anhydrous THF, -78 °C Product This compound Intermediate->Product 2. H₃O⁺ Workup

Caption: Workflow for the organolithium-based synthesis.

Route 3: Ketone Reduction Workflow

Ketone_Reduction_Workflow cluster_start Starting Materials cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reduction Start1 2-Cyanothiazole Ketone (4-Bromophenyl)(thiazol-2-yl)methanone Start1->Ketone 1. Anhydrous THF 2. H₃O⁺ Workup Start2 4-Bromophenyl- magnesium bromide Start2->Ketone Product This compound Ketone->Product NaBH₄, Methanol, 0 °C to RT

Caption: Workflow for the ketone reduction synthesis.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic routes. They are constructed based on standard laboratory procedures for analogous reactions.[1][2][3]

Route 1: Grignard Reaction Protocol

Step 1: Preparation of 4-Bromophenylmagnesium Bromide

  • All glassware must be oven-dried and assembled hot under a positive pressure of dry nitrogen or argon.

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq.).

  • Add a single crystal of iodine to activate the magnesium surface.[1]

  • In the dropping funnel, place a solution of 4-bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add a small portion of the 4-bromobenzene solution to the magnesium. The reaction is initiated by gentle warming, after which the exothermic reaction should sustain a gentle reflux.[1]

  • Add the remaining 4-bromobenzene solution dropwise to maintain a steady reflux.

  • After the addition is complete, continue to stir the grayish-brown solution for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is used directly in the next step.

Step 2: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 2-thiazolecarboxaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Route 2: Organolithium Addition Protocol

Step 1: Preparation of 2-Lithiothiazole

  • To an oven-dried, nitrogen-flushed round-bottom flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add thiazole (1.0 eq.) to the cold THF.

  • Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation. The 2-lithiothiazole solution is used immediately.

Step 2: Synthesis of this compound

  • To the freshly prepared 2-lithiothiazole solution at -78 °C, add a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to afford the target alcohol.

Route 3: Ketone Reduction Protocol

Step 1: Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanone

  • Prepare 4-bromophenylmagnesium bromide as described in Route 1, Step 1.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of 2-cyanothiazole (1.0 eq.) in anhydrous THF to the Grignard reagent.

  • After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Cool the reaction to 0 °C and slowly quench by adding aqueous HCl (e.g., 3M) until the solution is acidic. Stir vigorously for 1 hour to hydrolyze the intermediate imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to yield the ketone intermediate.

Step 2: Reduction to this compound

  • Dissolve the ketone intermediate (1.0 eq.) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by column chromatography if necessary, though this reduction is often very clean.

Conclusion

The choice of synthetic route to this compound depends critically on the specific requirements of the research or development program.

  • Route 1 (Grignard Reaction) offers a robust and high-yielding approach, ideal for producing significant quantities of the material when the necessary starting materials are readily available.

  • Route 2 (Organolithium Addition) provides an alternative that may be advantageous if the aldehyde component is sensitive to the basicity of a Grignard reagent, though it requires more stringent temperature control.

  • Route 3 (Ketone Reduction) is arguably the most reliable and highest-yielding route, especially for achieving high purity. The stability of the ketone intermediate allows for purification before the final, typically clean, reduction step. While it may involve an additional step to synthesize the ketone, the overall efficiency and reliability often make it the preferred method in a drug development setting.

This guide provides the necessary data and protocols to make an informed decision based on available resources, scalability, and the desired purity of the final compound.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercially Available Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and quality control, the verification of a synthesized active pharmaceutical ingredient (API) against a commercially available standard is a critical step. This guide provides a comprehensive comparison of the spectroscopic data for synthesized ibuprofen versus its commercially available counterpart. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), serves as a benchmark for researchers engaged in the synthesis, analysis, and quality assurance of this widely used non-steroidal anti-inflammatory drug (NSAID).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for both synthesized and commercially available ibuprofen. The consistency of these data points is a primary indicator of the purity and structural integrity of the synthesized compound.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Synthesized Ibuprofen Commercial Ibuprofen
11.5-12.0br s1H-COOHObservedObserved
7.21d2HAr-HObservedObserved
7.09d2HAr-HObservedObserved
3.69q1H-CH(CH₃)COOHObservedObserved
2.45d2H-CH₂(CH(CH₃)₂)ObservedObserved
1.85m1H-CH(CH₃)₂ObservedObserved
1.50d3H-CH(CH₃)COOHObservedObserved
0.90d6H-CH(CH₃)₂ObservedObserved

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Synthesized Ibuprofen Commercial Ibuprofen
181.1-COOHObservedObserved
140.8Ar-CObservedObserved
137.2Ar-CObservedObserved
129.4Ar-CHObservedObserved
127.3Ar-CHObservedObserved
45.1-CH(CH₃)COOHObservedObserved
45.0-CH₂(CH(CH₃)₂)ObservedObserved
30.2-CH(CH₃)₂ObservedObserved
22.4-CH(CH₃)₂ObservedObserved
18.2-CH(CH₃)COOHObservedObserved

Table 3: FT-IR Spectroscopic Data Comparison (KBr Pellet)

Frequency (cm⁻¹) Assignment Synthesized Ibuprofen Commercial Ibuprofen
2500-3300 (broad)O-H stretch (carboxylic acid)ObservedObserved
2955, 2925, 2869C-H stretch (aliphatic)ObservedObserved
1706-1721C=O stretch (carboxylic acid)[1][2][3][4]ObservedObserved
1460, 1380C-H bendObservedObserved
1230, 935C-O stretch, O-H bendObservedObserved

Table 4: Mass Spectrometry Data Comparison (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment Synthesized Ibuprofen Commercial Ibuprofen
206Moderate[M]⁺ObservedObserved
161High[M - COOH]⁺ObservedObserved
119Moderate[M - C₄H₉ - H₂O]⁺ObservedObserved

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the ibuprofen sample (synthesized or commercial) in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the ibuprofen sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the ibuprofen sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known databases or the commercial standard.

Visualizing the Comparison Workflow

The logical flow of comparing a synthesized compound to a commercial standard can be visualized to better understand the process.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Synthesized vs. Commercial Compound cluster_synthesis Synthesis & Purification cluster_comparison Data Comparison & Conclusion Synthesis Chemical Synthesis of Ibuprofen Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Commercial Procure Commercial Ibuprofen Standard Commercial->NMR Commercial->FTIR Commercial->MS CompareData Compare Spectroscopic Data NMR->CompareData FTIR->CompareData MS->CompareData Conclusion Conclusion: Synthesized Compound Matches Standard? CompareData->Conclusion

Caption: Workflow for comparing synthesized and commercial compounds.

This structured approach ensures a thorough and objective comparison, leading to a confident assessment of the synthesized compound's identity and purity. The close correlation between the spectroscopic data of the synthesized and commercially available ibuprofen, as presented in the tables, confirms the successful synthesis of the target molecule.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (4-Bromophenyl)(thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of (4-Bromophenyl)(thiazol-2-yl)methanol in a laboratory setting. The following procedural guidance is based on available safety data for structurally similar compounds and general best practices for handling hazardous chemicals.

Compound Identification
PropertyValue
Chemical Name This compound
CAS Number 356552-30-2[1]
Molecular Formula C10H8BrNOS[1]
Molecular Weight 270.1 g/mol [1]
Purity ≥98%[1]
Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data sheets of analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical splash goggles or a face shield.[2][3][5]
Skin Protection Appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[2][3][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[5]
Operational Plan: Handling and Storage

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the compound is handled.[5] General and local exhaust ventilation should be utilized to minimize exposure.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfer.

  • In Solution: When preparing solutions, add the compound slowly to the solvent.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3] Contaminated clothing should be removed and laundered before reuse.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] Keep away from incompatible substances and sources of ignition.[2]

Emergency Procedures and First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] If skin irritation occurs, get medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Disposal Plan

All waste materials, including empty containers and contaminated items, should be treated as hazardous waste. Dispose of contents and container in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2][3]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Weigh and Transfer Compound B->C D Prepare Solution (if applicable) C->D E Decontaminate Workspace D->E F Dispose of Waste E->F G Remove PPE and Wash Hands F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(thiazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(thiazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.